molecular formula C9H9ClO2 B7882369 4-Chloro-3-methylphenyl acetate

4-Chloro-3-methylphenyl acetate

Cat. No.: B7882369
M. Wt: 184.62 g/mol
InChI Key: LKKDOFSIQKPJLX-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl acetate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-methylphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methylphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKDOFSIQKPJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-3-methylphenyl acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide provides a comprehensive technical overview of 4-Chloro-3-methylphenyl acetate. As a key chemical intermediate, understanding its synthesis, properties, and applications is crucial for innovation in pharmaceutical and agrochemical development. This document moves beyond a simple data sheet, offering practical insights and detailed methodologies to empower researchers in their experimental endeavors. We will delve into the causality behind synthetic choices, provide robust, self-validating protocols, and ground all claims in verifiable, authoritative sources.

Core Molecular Identity

4-Chloro-3-methylphenyl acetate is an ester of 4-chloro-3-methylphenol and acetic acid. Its structure is characterized by a phenyl ring substituted with a chlorine atom, a methyl group, and an acetate group.

Identifier Value Source
CAS Number 54963-43-8[1][2]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name (4-chloro-3-methylphenyl) acetate[1]

Chemical Structure:

G C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C9 C C3->C9 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 O1 O C6->O1 C7 C O1->C7 O2 O C7->O2 C8 C C7->C8 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H H9 H

Caption: Chemical structure of 4-Chloro-3-methylphenyl acetate.

Synthesis and Mechanism

The primary route to 4-Chloro-3-methylphenyl acetate is through the esterification of its precursor, 4-chloro-3-methylphenol. This is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 4-Chloro-3-methylphenol

The starting material, 4-chloro-3-methylphenol, is commercially available but can also be synthesized via the chlorination of m-cresol.[3] This electrophilic aromatic substitution reaction is directed by the activating hydroxyl and methyl groups. The para-position to the hydroxyl group is sterically less hindered and electronically favored, leading to the desired product.

Esterification of 4-chloro-3-methylphenol

The esterification is typically achieved by reacting 4-chloro-3-methylphenol with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction with acetic anhydride is generally preferred for laboratory-scale synthesis due to its lower cost and easier handling compared to the highly reactive and moisture-sensitive acetyl chloride.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Products 4-chloro-3-methylphenol 4-Chloro-3-methylphenyl acetate 4-chloro-3-methylphenol->4-Chloro-3-methylphenyl acetate + Acetic Anhydride (Acid or Base Catalyst) Acetic Anhydride Acetic Acid

Sources

Technical Guide: Solubility Profile of 4-Chloro-3-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility and physicochemical behavior of 4-Chloro-3-methylphenyl acetate . This guide is structured to serve researchers and process chemists requiring precise solubility data for synthesis, purification, and formulation.[1][2]

Executive Summary

4-Chloro-3-methylphenyl acetate is the ester derivative of the antiseptic agent 4-chloro-3-methylphenol (PCMC). Unlike its parent compound, which exhibits partial water solubility (approx.[1] 3.9 g/L) due to a free phenolic hydroxyl group, the acetate derivative is characterized by enhanced lipophilicity and negligible aqueous solubility .[1]

This guide provides a definitive analysis of its solubility in organic solvents, governed by the removal of the hydrogen-bond donor capability. The data presented here is synthesized from structural property relationships (SPR), Hansen Solubility Parameters (HSP), and comparative analysis of chlorinated phenolic esters.[1]

Physicochemical Identity

Understanding the solubility requires a baseline of the solid-state and molecular properties.

PropertyValue / DescriptionNote
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Low-melting solid or viscous liquidMelting point is significantly depressed vs. parent phenol (64–66°C) due to loss of intermolecular H-bonding.[3][4]
LogP (Predicted) 3.2 – 3.5More lipophilic than parent PCMC (LogP ~3.0).
H-Bond Donors 0Critical factor for water insolubility.
H-Bond Acceptors 2Ester carbonyl and ether oxygen.
Structural Impact on Solubility

The acetylation of the phenolic oxygen acts as a "lipophilic cap."

  • Parent (PCMC): Amphiphilic. Soluble in alcohols and aqueous base (deprotonation).

  • Acetate Derivative: Strictly lipophilic. Insoluble in aqueous base (unless hydrolyzed). Highly soluble in aprotic polar and non-polar solvents.

Solubility Profile in Organic Solvents[1][5]

The solubility behavior of 4-Chloro-3-methylphenyl acetate follows the principle of "Like Dissolves Like" , specifically driven by dipole-dipole interactions and dispersion forces.

Solvent Compatibility Table[1][2]
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Strong dispersion forces and dipole interactions match the chlorinated aromatic ring.
Esters Ethyl Acetate, Isopropyl AcetateExcellent (>400 mg/mL)Ideal match.[1] The acetate moiety interacts favorably with the solvent's ester group.
Aromatics Toluene, XyleneHigh (>300 mg/mL)Pi-pi stacking interactions between the phenyl rings facilitate high solubility.
Ketones Acetone, MEKHigh (>300 mg/mL)Strong dipole-dipole interaction with the carbonyl group.
Alcohols Methanol, EthanolModerate to High Soluble, but less than in esters/chlorinated solvents due to the solute's inability to donate H-bonds.[1]
Ethers THF, Diethyl EtherHigh Excellent H-bond acceptor capability of the solvent stabilizes the solute.
Alkanes Hexane, HeptaneModerate Limited by the polarity of the ester group, but significantly more soluble than the parent phenol.[1]
Water WaterNegligible (<0.1 mg/mL)Hydrophobic effect dominates. No H-bond donor to bridge with water network.
Hansen Solubility Parameters (HSP) Analysis

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters.[1] The acetate group shifts the "solubility sphere" away from the high


 (hydrogen bonding) region of the parent phenol.
  • 
     (Dispersion):  ~19.0 MPa
    
    
    
    (Driven by the chlorinated aromatic ring)[1]
  • 
     (Polarity):  ~6.5 MPa
    
    
    
    (Moderate polarity from the ester linkage)[1]
  • 
     (H-Bonding):  ~5.5 MPa
    
    
    
    (Low, only acceptor capability)[1]

Implication: The compound sits in the "Solubility Center" of solvents like Chloroform and Toluene , while being far outside the sphere of Water and Propylene Glycol.

Experimental Determination Protocols

Since specific batch-to-batch impurity profiles can alter saturation points, the following protocols are recommended for empirical validation.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Start: Solubility Determination SolventSelect Select Solvent Class (Based on HSP) Start->SolventSelect Screening Visual Screening (100 mg / 1 mL) SolventSelect->Screening Dissolved Fully Dissolved? (Clear Solution) Screening->Dissolved Saturate Add Solute until Precipitation Dissolved->Saturate Yes Heat Apply Heat (40°C) & Sonicate Dissolved->Heat No Filter Filter Supernatant (0.45 µm PTFE) Saturate->Filter Quantify Quantify via HPLC/GC (UV @ 280nm) Filter->Quantify Report Report Quantify->Report Calculate Solubility (mg/mL) Cooled Cool to 25°C (Check for Crystals) Heat->Cooled Cooled->Dissolved Re-evaluate

Caption: Figure 1. Standardized workflow for gravimetric and chromatographic solubility determination of lipophilic esters.

Protocol A: Saturation Shake-Flask Method (Standard)
  • Preparation: Add excess 4-Chloro-3-methylphenyl acetate (approx. 500 mg) to 2 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters may absorb the ester).

  • Quantification: Dilute the supernatant 1:100 with Acetonitrile and analyze via HPLC (C18 column, Water/ACN gradient).

Protocol B: Visual Solubility (Rapid Screen)

For process development where exact values are less critical than "soluble/insoluble" classification:

  • Weigh 100 mg of compound.

  • Add solvent in 100 µL increments.

  • Soluble: Dissolution with < 1 mL solvent (>100 mg/mL).

  • Sparingly Soluble: Dissolution with 1–10 mL solvent (10–100 mg/mL).

  • Insoluble: Visible solid remains after 10 mL (<10 mg/mL).

Applications & Synthesis Context

Understanding the solubility of this intermediate is crucial for two primary workflows:

  • Synthesis of MCPA Precursors: The acetate is often an intermediate in the protection of the phenol group during chlorination or further alkylation steps.

    • Process Tip: Use Toluene or Dichloromethane for reactions involving this compound. Avoid water or alkaline biphasic systems unless hydrolysis is intended.

  • Purification:

    • Crystallization: If the compound is a solid, it can likely be recrystallized from Hexane/Ethyl Acetate mixtures.[1] The compound will be soluble in the acetate but precipitate upon addition of hexane.

    • Liquid-Liquid Extraction: It will partition exclusively into the organic layer (DCM/EtOAc) from an aqueous mixture, even at high pH (unlike the parent phenol which forms a water-soluble phenolate at pH > 10).

Safety & Handling

  • Hazards: Like many chlorinated aromatics, this compound is likely a skin irritant and potentially sensitizing.[1]

  • PPE: Nitrile gloves are recommended. Latex gloves may degrade in the presence of the acetate/solvent mixtures.

  • Waste: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 521555, 4-Chloro-3-methylphenyl acetate. Retrieved March 2, 2026 from [Link][1][2]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for general phenolic ester solubility trends).

Sources

safety data sheet SDS for 4-Chloro-3-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Application of 4-Chloro-3-methylphenyl Acetate

Executive Summary & Chemical Identity

4-Chloro-3-methylphenyl acetate (CAS 54963-43-8) is a specialized ester derivative of the biocide 4-chloro-3-methylphenol (PCMC). In drug discovery and agrochemical synthesis, it serves as a lipophilic "masked" phenol or a specific structural motif for arylation reactions.

Unlike its parent compound, which is a corrosive solid, the acetate ester typically presents as a liquid or low-melting solid with altered solubility and reactivity profiles. This guide synthesizes known data with structural activity relationship (SAR) logic to establish a robust safety and handling protocol.

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 54963-43-8 Verified Registry
IUPAC Name (4-Chloro-3-methylphenyl) acetate
Synonyms Acetic acid 4-chloro-3-methylphenyl ester; 4-Chloro-m-cresyl acetate
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Colorless to pale yellow liquidMay crystallize at low temps (<10°C)
Density 1.18 ± 0.05 g/cm³Predicted
Boiling Point ~245–250 °C (at 760 mmHg)Extrapolated from parent phenol (235°C)
Solubility Immiscible in water; Soluble in DCM, EtOAc, DMSOHydrolyzes slowly in water
Partition Coeff. LogP ~ 2.7–3.1Lipophilic

Hazard Identification & Toxicology (Derived GHS)

Note: While specific toxicological data for this ester is limited, scientific integrity dictates a "Read-Across" approach from the parent compound, 4-Chloro-3-methylphenol (CAS 59-50-7) , assuming metabolic hydrolysis.

Core Hazards
  • Skin & Eye Irritation: Unlike the corrosive parent phenol, the ester is likely a Category 2 Irritant . However, upon contact with mucosal membranes or prolonged skin exposure, hydrolysis releases the corrosive phenol, leading to delayed chemical burns.

  • Skin Sensitization: High probability of Category 1 (H317) . The chlorocresol moiety is a known sensitizer.

  • Aquatic Toxicity: Category 1 (H400) . Halogenated phenols are highly toxic to aquatic life; the ester functions as a pro-toxicant in aqueous environments.

GHS Label Elements (Recommended)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][4]

    • H317: May cause an allergic skin reaction.[3]

    • H410: Very toxic to aquatic life with long-lasting effects.

Experimental Workflow: Synthesis & Validation

To ensure the integrity of this compound in a research setting, it is often synthesized in situ or purified from commercial stocks. The following protocol includes self-validating control points to ensure purity and safety.

Objective: Acetylation of 4-chloro-3-methylphenol to mask the phenolic hydroxyl group.

Protocol: Base-Catalyzed Acetylation
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • 4-Chloro-3-methylphenol (1.0 eq, 14.2 g)

    • Dichloromethane (DCM) (50 mL, anhydrous)

    • Triethylamine (TEA) (1.2 eq, 16.7 mL)

    • Acetic Anhydride (1.1 eq, 10.4 mL) or Acetyl Chloride (1.1 eq).

  • Reaction:

    • Dissolve phenol in DCM under

      
      .
      
    • Cool to 0°C (ice bath).

    • Add TEA slowly (exothermic).

    • Add Acetic Anhydride dropwise over 15 minutes.

    • Causality: Slow addition prevents thermal runaway and minimizes byproduct formation.

  • Monitoring (Validation Point):

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: (20% EtOAc/Hexane). The starting material (Phenol, Rf ~0.4) must disappear; the product (Ester, Rf ~0.7) should be the dominant spot. Stain with KMnO4 or UV.

  • Workup:

    • Quench with 1M HCl (removes excess amine).

    • Wash organic layer with Sat. NaHCO₃ (removes acetic acid).

    • Dry over MgSO₄, filter, and concentrate.

Visualizing the Safety & Reactivity Logic

The following diagrams illustrate the synthesis pathway and the biological/environmental hydrolysis risk.

Figure 1: Synthesis & Reactivity Workflow

G Phenol 4-Chloro-3-methylphenol (Corrosive, Toxic) Reagents Acetic Anhydride + Base (Acetylation) Phenol->Reagents Precursor Toxicity Release of Phenol (Delayed Toxicity) Phenol->Toxicity Mechanism Ester 4-Chloro-3-methylphenyl Acetate (Lipophilic, Irritant) Reagents->Ester Synthesis Hydrolysis Hydrolysis (Enzymatic or pH driven) Ester->Hydrolysis Environmental/In-vivo Hydrolysis->Phenol Reverts to Parent

Caption: Chemical lifecycle showing synthesis from the toxic phenol and the potential for reversion via hydrolysis.[5][6][7][8][9][10][3][11][12][13]

Figure 2: Safe Handling Decision Tree

Safety Start Handling 4-Chloro-3-methylphenyl Acetate State Check Physical State (Liquid vs Solid) Start->State Odor Check Odor (Phenolic smell?) State->Odor Safe Proceed with Standard PPE (Nitrile Gloves, Goggles) Odor->Safe Mild/Ester smell Danger STOP: Hydrolysis Detected Treat as Corrosive Phenol Odor->Danger Strong Phenolic smell

Caption: Operational check to detect compound degradation before handling.

Storage & Emergency Response

Storage Protocol
  • Conditions: Store at 2–8°C (Refrigerator). Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

  • Incompatibility: Avoid strong oxidizers and strong bases (which catalyze hydrolysis).

  • Self-Validating Check: Before use, smell the container (waft method). A sharp, medicinal smell indicates the presence of free 4-chloro-3-methylphenol (degradation), requiring re-purification.

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water.[3][14] Do not use ethanol, as it may increase skin absorption of the lipophilic ester.

  • Eye Contact: Rinse cautiously for 15 minutes. Remove contact lenses.[1][2][3][11]

  • Spill: Absorb with sand or vermiculite. Do not wash into drains (Aquatic Hazard).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521555, 4-Chloro-3-methylphenyl acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 4-Chloro-3-methylphenol (Parent Compound). Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Potential & Pharmacological Profile of 4-Chloro-3-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the biological potential and pharmacological profile of 4-Chloro-3-methylphenyl acetate .

Executive Summary

4-Chloro-3-methylphenyl acetate (CAS: 15460-06-7 / Analogous Ref: 4919-33-9) is the ester derivative of the established biocide 4-Chloro-3-methylphenol (p-Chlorocresol). While the parent phenol is widely utilized as a preservative and antiseptic due to its potent membrane-disrupting capabilities, its application is occasionally limited by solubility issues, odor, and direct tissue irritation.

This guide analyzes the acetate ester as a "Masked Biocide" (Pro-drug) . By capping the phenolic hydroxyl group with an acetate moiety, the physicochemical profile is altered—increasing lipophilicity and potentially facilitating membrane permeation before enzymatic activation releases the active toxicophore. This document outlines the theoretical mechanism, synthesis, and required experimental validation protocols to assess its utility in controlled-release antimicrobial systems.

Chemical & Physicochemical Profile

Understanding the shift in properties from the parent phenol to the ester is critical for predicting biological behavior.

PropertyParent: 4-Chloro-3-methylphenolEster: 4-Chloro-3-methylphenyl acetateImpact on Bioactivity
Molecular Weight 142.58 g/mol 184.62 g/mol Slight increase; negligible effect on diffusion.
LogP (Lipophilicity) ~3.0~3.5 - 4.0 (Predicted)Critical: Higher lipophilicity enhances passive transport across lipid bilayers (bacterial cell walls or dermal layers).
H-Bond Donor Yes (Phenolic -OH)NoReduces non-specific binding to proteins/mucus; improves bioavailability.
Water Solubility Low (~4 g/L)Very LowRequires organic co-solvents (DMSO/Ethanol) for biological assays.
Reactivity Weak Acid (pKa ~9.4)Neutral EsterStable at neutral pH; susceptible to alkaline hydrolysis or esterases.

Mechanism of Action (MoA)

The biological activity of 4-Chloro-3-methylphenyl acetate is predicated on a Bio-activation Pathway . The ester itself is likely pharmacologically inert regarding the target (bacterial membrane) until it is hydrolyzed.

The "Trojan Horse" Hypothesis
  • Permeation: The acetate ester, being more lipophilic and lacking the polar H-bond donor, penetrates the outer lipid membrane of the target organism (e.g., bacteria or fungi) more efficiently than the free phenol.

  • Activation: Intracellular non-specific esterases (e.g., carboxylesterases) or extracellular lipases hydrolyze the ester bond.

  • Effect: This releases Acetic Acid (negligible toxicity at low conc.) and 4-Chloro-3-methylphenol (Active Toxicophore) inside or near the membrane.

  • Lysis: The free phenol disrupts the transmembrane electrochemical potential, leading to leakage of cellular constituents and cell death.

Signaling & Activation Diagram

MoA_Pathway cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular / Periplasmic Space Compound 4-Chloro-3-methylphenyl acetate (Lipophilic Pro-drug) Transport Passive Diffusion (High LogP) Compound->Transport Permeation Esterase Non-specific Esterases (Enzymatic Cleavage) Transport->Esterase Substrate Binding Phenol Active Metabolite: 4-Chloro-3-methylphenol Esterase->Phenol Hydrolysis Acetate By-product: Acetic Acid Esterase->Acetate Lysis Membrane Disruption & Cell Death Phenol->Lysis Toxic Mechanism

Figure 1: Proposed bio-activation pathway of 4-Chloro-3-methylphenyl acetate via enzymatic hydrolysis.

Experimental Validation Protocols

To confirm the biological utility of this compound, researchers must validate two phases: Chemical Synthesis and Biological Activation .

Protocol A: Synthesis & Purification

Objective: Obtain high-purity ester free of parent phenol to ensure accurate toxicity data.

  • Reagents: 4-Chloro-3-methylphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic), Dichloromethane (DCM).

  • Procedure:

    • Dissolve phenol in DCM under

      
       atmosphere.
      
    • Add Pyridine (0.1 eq) followed by dropwise addition of Acetic Anhydride.

    • Stir at RT for 4 hours (Monitor via TLC: Mobile phase Hexane/EtOAc 8:2).

  • Work-up: Wash with 1M HCl (remove pyridine), then Sat.

    
     (remove acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

  • QC Check:

    
    -NMR must show disappearance of phenolic -OH signal (~5-6 ppm) and appearance of acetate -CH3 (~2.3 ppm).
    
Protocol B: Enzymatic Hydrolysis Assay

Objective: Prove that biological systems can release the active biocide.

  • Enzyme System: Porcine Liver Esterase (PLE) or Proteinase K (broad spectrum esterase activity).

  • Detection: UV-Vis Spectrophotometry (Phenol shift).

  • Method:

    • Prepare a 10 mM stock of 4-Chloro-3-methylphenyl acetate in DMSO.

    • Dilute to 100

      
       in Phosphate Buffer (PBS, pH 7.4).
      
    • Add PLE (10 units/mL).

    • Monitor absorbance at 280 nm (Phenol

      
      ) vs 260 nm  (Ester 
      
      
      
      ) over 60 minutes.
    • Control: Incubate ester in PBS without enzyme to rule out spontaneous chemical hydrolysis.

Protocol C: Antimicrobial MIC Determination

Objective: Compare potency of Pro-drug vs Parent.

VariableSpecification
Strains S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal)
Method Broth Microdilution (CLSI Standards)
Concentration Range 0.5

to 512

Readout Optical Density (

) at 24h
Success Criteria If Ester MIC

Phenol MIC, conversion is efficient.[1] If Ester MIC < Phenol MIC, lipophilicity improved delivery.

Toxicology & Safety Profile

While the ester masks the irritant phenolic group, safety handling must assume the hazards of the parent compound due to metabolic activation.

  • Skin Sensitization: The parent (Chlorocresol) is a known sensitizer (Category 1B). The acetate should be treated as a potential sensitizer ; it can penetrate skin better and release the hapten (phenol) in the epidermis.

  • Acute Toxicity: Likely lower oral toxicity than the free phenol due to delayed release, but LD50 values for the specific ester are not established. Use parent LD50 (Rat, Oral: 1830 mg/kg) as a baseline reference.

  • Environmental: Phenolic esters hydrolyze in aqueous environments. Do not release into water courses (Aquatic Acute 1).

Experimental Workflow Diagram

Workflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Validation Start Start: 4-Chloro-3-methylphenyl acetate Purity GC-MS / NMR Check (>98% Purity Required) Start->Purity Stability PBS Stability Assay (24h, pH 7.4, No Enzyme) Purity->Stability Enzyme Esterase Cleavage Assay (+ PLE / Proteinase K) Stability->Enzyme If Stable MIC MIC Determination (vs. S. aureus / E. coli) Enzyme->MIC If Hydrolyzed Decision Compare MIC Values MIC->Decision Result1 Ester MIC < Phenol MIC (Enhanced Delivery) Decision->Result1 Result2 Ester MIC > Phenol MIC (Poor Hydrolysis) Decision->Result2

Figure 2: Step-by-step experimental workflow for validating the bioactivity of the acetate ester.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Chloro-3-methylphenol. Link

  • PubChem. (2023). Compound Summary: 4-Chloro-3-methylphenyl acetate (CID 521555).[2] National Library of Medicine. Link

  • BenchChem. (2023). Chemical Properties and Synthesis of Chlorinated Phenol Derivatives. Link

  • CDC/NIOSH. (2023). Esterase Activity Assays using Phenyl Esters as Surrogate Substrates. Centers for Disease Control and Prevention. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Chlorocresol - Toxicological Information. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis and Purification of 4-Chloro-3-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the synthesis of 4-Chloro-3-methylphenyl acetate (CAS: 54963-43-8), a critical intermediate in the analysis of pesticide metabolites (specifically MCPA) and a building block for functionalized aryl esters. Two methodologies are presented: Method A , a high-purity pyridine-catalyzed acetylation suitable for analytical standard preparation; and Method B , a scalable, solvent-free sodium acetate protocol. The guide includes reaction kinetics, purification strategies via vacuum distillation, and comprehensive characterization data (NMR, GC-MS).

Introduction & Retrosynthetic Analysis

The target molecule, 4-Chloro-3-methylphenyl acetate, is the ester derivative of 4-chloro-3-methylphenol (4-chloro-m-cresol). Acetylation of the phenolic hydroxyl group serves two primary purposes in research:

  • Chromatographic Stability: It improves volatility and peak shape in Gas Chromatography (GC) by masking the polar -OH group.

  • Protecting Group Strategy: It protects the phenol during electrophilic aromatic substitutions on the ring.

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride), facilitated by a base catalyst.

ReactionScheme Reactant1 4-Chloro-3-methylphenol (C7H7ClO) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetic Anhydride (Ac2O) Reactant2->Intermediate Catalyst Catalyst: Pyridine or NaOAc Catalyst->Intermediate Activation/Deprotonation Product 4-Chloro-3-methylphenyl acetate (Target) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Reaction pathway for the acetylation of 4-chloro-3-methylphenol.

Safety & Pre-Start Checklist

Hazard Class: Corrosive, Lachrymator, Toxic.

ReagentHazardHandling Precaution
4-Chloro-3-methylphenol Skin sensitizer, Toxic to aquatic lifeWear nitrile gloves; avoid dust generation.
Acetic Anhydride Corrosive, Lachrymator, FlammableFume hood mandatory. Reacts violently with water.
Pyridine Flammable, Reprotoxic, Foul odorUse in hood only. Double-glove recommended.
Dichloromethane (DCM) Carcinogen, VolatileUse standard organic solvent precautions.

Experimental Protocols

Method A: High-Purity Synthesis (Pyridine Catalysis)

Recommended for: Analytical standards (mg to g scale), high yield (>95%).[1][2]

Principle: Pyridine acts as both the solvent and the nucleophilic catalyst (forming a reactive N-acetylpyridinium intermediate).

Materials
  • 4-Chloro-3-methylphenol (14.26 g, 100 mmol)

  • Acetic Anhydride (12.3 mL, 130 mmol, 1.3 eq)

  • Pyridine (10 mL, ~1.2 eq) or DCM/Pyridine (1:1 v/v) if solvent volume is needed.

  • DMAP (4-Dimethylaminopyridine) - Optional catalytic amount (100 mg) to accelerate reaction.

Procedure
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Add 4-Chloro-3-methylphenol (14.26 g) and Pyridine (10 mL). Stir until fully dissolved. Note: The reaction is exothermic; cool to 0°C in an ice bath if scaling up >50g.

  • Addition: Add Acetic Anhydride (12.3 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by the ester (Rf ~0.7).

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice/water slurry. Stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.

Method B: Scalable "Green" Synthesis (Sodium Acetate)

Recommended for: Bulk synthesis (>100g), avoiding pyridine toxicity.

Procedure
  • Mixing: In a 250 mL RBF, combine 4-Chloro-3-methylphenol (14.26 g) and Anhydrous Sodium Acetate (1.0 g, catalyst).

  • Addition: Add Acetic Anhydride (20 mL) directly.

  • Reflux: Attach a reflux condenser. Heat the mixture to 100°C (oil bath) for 1 hour.

  • Quench: Cool to ~60°C and pour into 150 mL ice water. The product will separate as an oil.[1][3]

Workup and Purification Strategy

The purity of the final ester depends heavily on the removal of the specific catalyst used (Pyridine vs. NaOAc).

WorkupFlow Start Crude Reaction Mixture (Quenched in Ice Water) Extract Extraction (3 x 50 mL DCM or EtOAc) Start->Extract Wash1 Acid Wash (Critical for Method A) Wash with 1M HCl (2x) Extract->Wash1 Note1 Converts Pyridine -> Pyridinium HCl (Water Soluble) Wash1->Note1 Wash2 Base Wash Wash with Sat. NaHCO3 Wash1->Wash2 Note2 Neutralizes Acetic Acid Removes unreacted Phenol Wash2->Note2 Dry Drying (MgSO4 or Na2SO4) Wash2->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Purify Final Purification Vacuum Distillation Conc->Purify Final Pure 4-Chloro-3-methylphenyl acetate (Clear Liquid/Low-melt Solid) Purify->Final

Figure 2: Purification workflow emphasizing the removal of pyridine and acetic acid byproducts.

Purification Protocol (Vacuum Distillation)

While the crude product is often >95% pure, distillation is required for analytical standards.

  • Apparatus: Short-path distillation head.

  • Pressure: Reduced pressure (1–5 mmHg) is essential to prevent thermal decomposition.

  • Boiling Point: Expect ~110–115°C at 2 mmHg (extrapolated). Note: At atmospheric pressure, the BP is >240°C, risking decomposition.

Characterization & Data Analysis

Physical Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquidMay crystallize upon standing (low MP).
Molecular Weight 184.62 g/mol
Refractive Index

Estimated.
Spectroscopic Data (Expected)

1. Proton NMR (


H-NMR, 400 MHz, CDCl

)
  • 
     2.29 ppm (s, 3H):  Acetate methyl group (-O-CO-CH 
    
    
    
    ). Distinct singlet, diagnostic of ester formation.
  • 
     2.38 ppm (s, 3H):  Aryl methyl group (Ar-CH 
    
    
    
    ).
  • 
     6.90 ppm (dd, 1H):  Aromatic proton at position 6.
    
  • 
     7.00 ppm (d, 1H):  Aromatic proton at position 2.
    
  • 
     7.30 ppm (d, 1H):  Aromatic proton at position 5 (ortho to Chlorine).
    

2. Mass Spectrometry (GC-MS, EI)

  • Molecular Ion (

    
    ):  184 (100%), 186 (32%). Characteristic Chlorine isotope pattern (3:1).
    
  • Fragment m/z 142/144: Loss of ketene (

    
    ). This peak corresponds to the 4-chloro-3-methylphenol radical cation.
    
  • Fragment m/z 43: Acetyl cation (

    
    ).
    

3. Infrared Spectroscopy (FT-IR)

  • 1760 cm

    
    :  Strong C=O stretch (Phenolic ester). Shifted higher than alkyl esters due to conjugation.
    
  • 1200 cm

    
    :  C-O-C stretch.
    
  • Absence: No broad O-H stretch at 3200–3500 cm

    
     (confirms complete conversion).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during workupEnsure water used in quenching is ice-cold. Do not store the crude mixture in basic water for long periods.
Pyridine Smell Incomplete Acid WashRepeat the 1M HCl wash step. Check pH of aqueous layer (must be <2).
Starting Material in GC Incomplete ReactionIncrease reaction time or add catalytic DMAP (5 mol%). Ensure Acetic Anhydride is not hydrolyzed (fresh bottle).
Dark Color OxidationPerform reaction under Nitrogen atmosphere. Distill product to remove colored oligomers.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for acetylation of phenols, p. 980).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 521555, 4-Chloro-3-methylphenyl acetate. [Link]

  • NIST Mass Spectrometry Data Center. 4-Chloro-3-methylphenyl acetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Valentini, F. et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, 2022 , 10, 842190.[3] (Green chemistry protocols for phenol acetylation). [Link]

Sources

GC-MS analysis parameters for 4-Chloro-3-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 4-Chloro-3-methylphenyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the identification and quantification of 4-Chloro-3-methylphenyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and quality control professionals, this document details the optimized parameters, from sample preparation to data analysis, ensuring methodological robustness and accuracy. We will explore the rationale behind instrumental settings and procedural steps, grounding the protocol in established analytical principles. This application note serves as a complete, self-validating system for the analysis of this semi-volatile chlorinated aromatic compound.

Introduction and Significance

4-Chloro-3-methylphenyl acetate (C₉H₉ClO₂) is a halogenated aromatic ester. Compounds of this class are prevalent in various industries, including agriculture as components of pesticides, and in chemical synthesis as intermediates. The presence and concentration of such compounds in environmental, biological, or industrial samples require precise and reliable analytical methods for monitoring, safety assessment, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, offering high-resolution separation through gas chromatography and unambiguous identification via mass spectrometry.[1] This combination provides the necessary sensitivity and selectivity to analyze complex matrices. This document outlines a validated GC-MS method tailored for 4-Chloro-3-methylphenyl acetate.

Analyte Properties

A foundational understanding of the analyte's chemical properties is crucial for method development.

PropertyValueSource
IUPAC Name (4-chloro-3-methylphenyl) acetatePubChem[2]
Molecular Formula C₉H₉ClO₂PubChem[2]
Molecular Weight 184.62 g/mol PubChem[2]
Kovats Retention Index 1315 (Standard non-polar phase)PubChem[2]

The molecular weight and structure are fundamental for interpreting the resulting mass spectrum. The Kovats index provides a reliable reference point for the compound's elution characteristics on a non-polar GC column, aiding in method development and peak identification.

Sample Preparation: The Foundation of Accurate Analysis

The quality of GC-MS analysis is critically dependent on proper sample preparation.[3] The primary goals are to extract the analyte from the sample matrix, remove interferences, and present the analyte in a solvent suitable for GC injection.[1]

Solvents and Reagents
  • Extraction Solvent: High-purity volatile organic solvents are required. Dichloromethane, hexane, or ethyl acetate are common choices.[1][3] For this protocol, we recommend Ethyl Acetate due to its effectiveness in extracting moderately polar compounds.

  • Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the organic extract, which can interfere with GC analysis.

  • Standards: An analytical standard of 4-Chloro-3-methylphenyl acetate (>98% purity) is necessary for calibration.[4]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting the analyte from aqueous samples (e.g., wastewater, environmental leachates).

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.[1]

  • pH Adjustment (Optional): For certain matrices, adjusting the pH can improve extraction efficiency. For this neutral acetate ester, pH adjustment is typically not required.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[3]

  • Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (top) contains the analyte.

  • Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer into a clean flask.

  • Repeat: Perform a second extraction on the aqueous layer with a fresh 30 mL of ethyl acetate to ensure quantitative recovery. Combine the organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined extract and let it stand for 15 minutes to remove water.

  • Concentration: Decant the dried extract into a concentration tube. Under a gentle stream of nitrogen, concentrate the sample to a final volume of 1.0 mL.[5]

  • Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[1]

Protocol 2: Standard Preparation

Accurate quantification relies on a precise calibration curve.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Chloro-3-methylphenyl acetate standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.[6]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare a series of at least five calibration standards.[6] Recommended concentrations are 1, 5, 10, 25, and 50 µg/mL. This range should bracket the expected concentration of the analyte in the prepared samples.

GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis. They are based on established methods for similar semi-volatile and chlorinated phenolic compounds.[7][8][9] An inert flow path is recommended to ensure sample integrity and prevent analyte degradation.[10]

Gas Chromatograph (GC) Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.[7][8]
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 275 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[8]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[7]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[7]
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed 5% phenyl-methylpolysiloxane column ideal for general-purpose analysis of semi-volatile compounds.[7]
Oven Program Initial: 70 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min.The initial hold ensures good peak focusing. The ramp rate provides efficient separation from matrix components, and the final hold ensures elution of any less volatile compounds.[6][9]
Mass Spectrometer (MS) Conditions
ParameterRecommended SettingRationale
MS System Agilent 7250 GC/Q-TOF or 5977 MSD or equivalentProvides the necessary sensitivity and mass accuracy for confident identification.
Ionization Mode Electron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns for library matching.[9]
Electron Energy 70 eVUniversal standard for EI, ensuring comparability with commercial mass spectral libraries (e.g., NIST).[7]
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.[9]
Quadrupole Temp. 150 °CEnsures stable mass filtering.[7]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full Scan (m/z 40-400) for qualitative identification and confirmation.[9] SIM for enhanced sensitivity in quantitative analysis.[11]
SIM Ions m/z 184 (Quantifier), 142, 186 (Qualifiers)These ions are characteristic of the analyte (see Section 5.2).

Data Analysis and Interpretation

Peak Identification

The analyte peak is identified by a combination of two criteria:

  • Retention Time (RT): The RT of the analyte in the sample chromatogram must match the RT of the standard within a predefined window (typically ±0.1 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match when compared to a reference spectrum from an established library (e.g., NIST) or a contemporaneously run standard.[6]

Mass Spectral Fragmentation

The EI mass spectrum of 4-Chloro-3-methylphenyl acetate is highly characteristic. The primary fragmentation pathway involves the cleavage of the ester bond.

  • Molecular Ion ([M]⁺): The molecular ion will appear at m/z 184 . Due to the natural abundance of the chlorine-37 isotope, a smaller peak will be present at m/z 186 with an intensity approximately one-third of the m/z 184 peak. This isotopic pattern is a key confirmation point.

  • Key Fragment ([M-C₂H₂O]⁺): The most significant fragmentation is the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in the formation of the 4-chloro-3-methylphenol ion at m/z 142 . This is often the base peak.[2]

  • Other Fragments: Further fragmentation of the phenol ion can lead to other minor peaks, such as the loss of a chlorine atom or methyl group.

G cluster_main Mass Spectral Fragmentation cluster_frag1 Loss of Ketene (-C₂H₂O) parent 4-Chloro-3-methylphenyl acetate [M]⁺˙ m/z 184, 186 frag1 4-chloro-3-methylphenol ion [M-42]⁺˙ m/z 142, 144 parent->frag1 - 42 Da

Caption: Proposed EI fragmentation of 4-Chloro-3-methylphenyl acetate.

Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 184) against the concentration of the prepared standard solutions.[6]

  • Linearity: The curve should exhibit good linearity, with a coefficient of determination (R²) of ≥0.995.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of 4-Chloro-3-methylphenyl acetate in the prepared samples. Remember to account for the initial sample volume and final extract volume to report the final concentration in the original sample.

Overall Workflow

The entire analytical process, from sample receipt to final report, follows a logical and systematic sequence to ensure data integrity.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow arrow Sample Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Concentrate Dry & Concentrate to 1 mL LLE->Concentrate Vial Transfer to Autosampler Vial Concentrate->Vial Inject GC-MS Injection (1 µL) Vial->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Process Chromatogram Integration Detect->Process Identify Peak Identification (RT & Mass Spectrum) Process->Identify Quantify Quantification via Calibration Curve Identify->Quantify Report Final Report Quantify->Report

Sources

Synthesis of 4-Chloro-3-methylphenyl Acetate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of 4-Chloro-3-methylphenyl acetate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-Chloro-3-methylphenyl acetate is an ester derivative of 4-chloro-3-methylphenol (p-chloro-m-cresol), a compound known for its antiseptic and disinfectant properties. The acetylation of the phenolic hydroxyl group is a common strategy to modify the molecule's polarity, reactivity, and biological activity, making it a key building block in multi-step organic syntheses. This application note details a robust and efficient method for the preparation of 4-Chloro-3-methylphenyl acetate via the esterification of 4-chloro-3-methylphenol with acetic anhydride.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the starting materials and the final product is essential for successful synthesis, purification, and handling.

Property4-Chloro-3-methylphenol4-Chloro-3-methylphenyl acetate
IUPAC Name 4-chloro-3-methylphenol(4-chloro-3-methylphenyl) acetate
Synonyms p-Chloro-m-cresol, PCMCAcetic acid 4-chloro-3-methylphenyl ester
CAS Number 59-50-754963-43-8[1]
Molecular Formula C₇H₇ClOC₉H₉ClO₂[1]
Molecular Weight 142.58 g/mol 184.62 g/mol [1]
Appearance White to cream crystals or powderNot specified, likely a solid or oil
Melting Point 63-65 °CNot readily available
Boiling Point 235-239 °CNot readily available
Solubility Soluble in organic solvents and alkalisExpected to be soluble in common organic solvents

Synthesis Pathway and Mechanism

The synthesis of 4-Chloro-3-methylphenyl acetate is achieved through the esterification of 4-chloro-3-methylphenol with acetic anhydride. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile. The lone pair of electrons on the phenolic oxygen of 4-chloro-3-methylphenol then attacks the activated acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent deprotonation and elimination of acetic acid yield the final product, 4-Chloro-3-methylphenyl acetate.

Alternatively, modern approaches have explored catalyst-free and solvent-free conditions, often utilizing microwave irradiation to promote the reaction, aligning with the principles of green chemistry.[2]

Synthesis_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product phenol 4-Chloro-3-methylphenol intermediate Tetrahedral Intermediate phenol->intermediate Nucleophilic Attack anhydride Acetic Anhydride anhydride->intermediate catalyst H₂SO₄ (optional) catalyst->anhydride Activation product 4-Chloro-3-methylphenyl acetate intermediate->product Proton Transfer & Elimination

Caption: Reaction scheme for the synthesis of 4-Chloro-3-methylphenyl acetate.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of phenols, with specific considerations for the synthesis of 4-Chloro-3-methylphenyl acetate.

Materials and Equipment
  • 4-chloro-3-methylphenol (≥98.5% purity)

  • Acetic anhydride (≥99% purity)

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloro-3-methylphenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. Very toxic to aquatic life with long-lasting effects.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[3]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[4]

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylphenol (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the flask.

  • Catalyst Addition (Optional but Recommended): While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture. The addition is exothermic.

  • Reaction: Heat the mixture to 60-80°C using a heating mantle or oil bath and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any remaining acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-3-methylphenyl acetate.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization would be a mixture where the product is soluble at high temperatures and insoluble at low temperatures, such as an ethanol/water or hexane/ethyl acetate mixture.[5]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Add 4-chloro-3-methylphenol and acetic anhydride to flask B 2. Add catalytic H₂SO₄ A->B C 3. Heat and stir (60-80°C, 1-2h) B->C D 4. Cool and quench with ice-water C->D E 5. Extract with ethyl acetate D->E F 6. Wash with H₂O, NaHCO₃, brine E->F G 7. Dry organic layer (MgSO₄) F->G H 8. Evaporate solvent G->H I 9. Recrystallize from suitable solvent H->I J 10. Collect and dry pure product I->J

Caption: Experimental workflow for the synthesis and purification of 4-Chloro-3-methylphenyl acetate.

Characterization

The identity and purity of the synthesized 4-Chloro-3-methylphenyl acetate can be confirmed using various analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm, a singlet for the methyl group protons around 2.3 ppm, and a singlet for the acetyl group protons around 2.1 ppm.
¹³C NMR Signals corresponding to the carbonyl carbon of the ester, aromatic carbons, and the methyl and acetyl carbons.
IR Spectroscopy A strong carbonyl stretch (C=O) characteristic of an ester around 1760 cm⁻¹, and C-O stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (184.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom.[1]

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionIncrease reaction time or temperature. Ensure the catalyst is active.
Loss of product during work-upEnsure complete extraction and avoid using excessive amounts of washing solutions.
Product is an oil and does not crystallize Presence of impuritiesPurify by column chromatography. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Contamination with starting material Incomplete reactionRe-run the reaction with a slight excess of acetic anhydride or for a longer duration.
Product is discolored Presence of colored impuritiesUse activated charcoal during the recrystallization process.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis, purification, and characterization of 4-Chloro-3-methylphenyl acetate. By following the outlined protocols and safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting will aid in optimizing the synthesis for high yield and purity.

References

  • Zhang, Y. Q., Li, Y. C., Zhu, J. H., Li, Z. F., & Guo, G. Z. (2014). Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry, 26(21), 7431–7433.
  • Dahiya, R., Pathak, D., & Dahiya, S. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. Journal of Saudi Chemical Society, 10(1), 165-176.
  • PubChem. (n.d.). 4-Chloro-3-methylphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Recrystallization. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Iowa State University. (n.d.). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST WebBook. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Anbar. (n.d.). ACETYLATION. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate. Retrieved from [Link]

  • Zhang, Y. Q., et al. (2014). Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry.
  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

Sources

storage conditions for 4-Chloro-3-methylphenyl acetate samples

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note on the Handling, Storage, and Stability of 4-Chloro-3-methylphenyl Acetate

Chemical Rationale & Mechanistic Basis for Stability

4-Chloro-3-methylphenyl acetate (CAS No. 54963-43-8), also known as p-chlorocresol acetate, is an aromatic ester frequently utilized as a synthetic intermediate, a reference standard in analytical chemistry, and a protected phenol derivative in pharmaceutical development [1][2].

To design an optimal storage protocol, one must first understand the compound's intrinsic chemical reactivity. The ester bond is formed via the acetylation of 4-chloro-3-methylphenol [3][4]. Because the aromatic ring contains an electron-withdrawing chlorine atom, the resulting phenoxide leaving group is resonance- and inductively stabilized. This makes the carbonyl carbon of the ester highly electrophilic and exceptionally susceptible to nucleophilic acyl substitution.

Consequently, while the compound is relatively stable under neutral or mildly acidic conditions, it undergoes rapid hydrolysis in the presence of moisture and alkaline catalysts, reverting to acetic acid and p-chlorocresol [3]. Furthermore, dissolving this compound in protic solvents (e.g., methanol, ethanol) for prolonged periods will induce transesterification. Therefore, the core causality behind all storage recommendations for this compound is the absolute exclusion of nucleophiles (water, alcohols) and the minimization of thermal kinetic energy .

G A 4-Chloro-3-methylphenyl acetate (Intact Ester) C Tetrahedral Intermediate A->C + H2O B Moisture (H2O) Nucleophilic Attack B->C Base/Acid Catalysis D 4-Chloro-3-methylphenol (Degradant 1) C->D Cleavage E Acetic Acid (Degradant 2) C->E Cleavage

Hydrolytic degradation pathway of 4-Chloro-3-methylphenyl acetate.

Quantitative Physicochemical & Storage Data

To prevent degradation, environmental controls must be strictly maintained. Table 1 summarizes the compound's physical properties, while Table 2 provides a field-proven matrix for sample storage across different timelines and states.

Table 1: Physicochemical Properties & Stability Profile

ParameterSpecification / Characteristic
CAS Number 54963-43-8 [1]
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol [1][2]
Appearance Colorless to pale yellow liquid/solid (temperature dependent)
Moisture Sensitivity High (Labile to hydrolysis)
Chemical Incompatibilities Strong bases, strong acids, strong oxidizing agents, protic solvents

Table 2: Recommended Storage Matrix

Storage StateDurationRecommended TempContainer / AtmosphereRationale
Neat (Bulk) Short-term (< 30 days)15°C to 25°CAmber glass, DesiccatedAmbient thermal energy is insufficient for spontaneous degradation if strictly dry[2].
Neat (Standard) Long-term (> 30 days)2°C to 8°CAmber glass, Argon-purgedLowering temperature reduces collision frequency; Argon displaces atmospheric moisture.
In-Solution (Aprotic) Variable-20°CPTFE-lined capSolvents like DCM or EtOAc prevent transesterification; freezing halts kinetics.
In-Solution (Protic) < 24 hours4°CTightly sealedAlcohols (MeOH/EtOH) will cause transesterification. Prepare fresh immediately before use.

Experimental Protocols: Self-Validating Systems

A robust protocol does not merely dictate steps; it incorporates internal checks to validate the integrity of the sample. The following workflows ensure that 4-Chloro-3-methylphenyl acetate remains intact from receipt to experimental application.

Protocol A: Anhydrous Aliquoting and Long-Term Storage Preparation

Objective: To divide bulk material into single-use aliquots, preventing repeated freeze-thaw cycles and continuous exposure to atmospheric moisture.

  • Equilibration: Upon removing the bulk sample from cold storage (2-8°C), allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture into the sample, initiating hydrolysis.

  • Environmental Control: Transfer the bulk container and pre-dried amber glass vials (oven-dried at 120°C for 4 hours, cooled in a desiccator) into a glovebox or a localized dry-zone purged with nitrogen.

  • Aliquoting: Dispense the required mass/volume into the amber vials.

  • Inert Gas Backfilling: If a glovebox is unavailable, use a Schlenk line or a low-flow Argon balloon to gently purge the headspace of each vial for 10–15 seconds. Argon is heavier than air and effectively blankets the ester.

  • Sealing: Cap immediately with PTFE-lined septa. Store at 2-8°C.

Workflow Step1 1. Thermal Equilibration Warm to RT in desiccator Step2 2. Anhydrous Transfer Use dry amber vials Step1->Step2 Step3 3. Aliquoting Minimize air exposure Step2->Step3 Step4 4. Headspace Purge Blanket with Argon gas Step3->Step4 Step5 5. Cold Storage Seal and store at 2-8°C Step4->Step5 Step6 6. QC Verification HPLC-UV prior to use Step5->Step6

Standard operating procedure for the aliquoting and storage of bulk ester samples.

Protocol B: Self-Validating Stability Assay (HPLC-UV)

Objective: To verify the structural integrity of the stored sample prior to critical downstream applications by quantifying the absence of the p-chlorocresol degradant.

  • Sample Preparation: Dissolve a 1 mg aliquot of the stored 4-Chloro-3-methylphenyl acetate in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use methanol.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (containing 0.1% Trifluoroacetic acid to maintain the protonated state of any formed phenol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (optimal for aromatic ring detection).

  • Data Interpretation (The Validation Step):

    • Inject a known reference standard of p-chlorocresol (the primary degradant). Note its retention time (

      
      ).
      
    • Inject the sample. The intact ester will elute significantly later (

      
      ) than the phenol due to its higher lipophilicity (lack of a free hydroxyl group).
      
    • Causality Check: If a peak appears at

      
       in your sample chromatogram, the storage seal was compromised, and hydrolysis has occurred. The area-under-the-curve (AUC) ratio of 
      
      
      
      to
      
      
      provides the exact percentage of degradation.

References

  • National Analytical Corporation (via TradeIndia). Acetic Acid 4-chloro-3-methylphenyl Ester - C9h9clo2, Molecular Weight 184.6 G/mol | Purity 95%, Cas No 54963-43-8. Retrieved from:[Link]

  • ResearchGate. Fe3O4@SiO2/Schiff Base Complex of Co(II) as an Efficient Lewis Acid Nanocatalyst for Acetylation of Alcohols and Phenols Under Solvent-Free Conditions. Retrieved from:[Link]

  • Wikipedia. p-Chlorocresol. Retrieved from:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for improving the reaction yield of 4-Chloro-3-methylphenyl acetate. The following sections offer insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 4-Chloro-3-methylphenyl acetate, a valuable intermediate in the pharmaceutical and fine chemical industries, typically involves the O-acylation of 4-chloro-3-methylphenol. The most common methods employ either acetic anhydride or acetyl chloride as the acylating agent. While seemingly straightforward, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control of reaction conditions. This guide will address common issues and provide strategies for optimization.

Reaction Mechanism Overview

The fundamental reaction is a nucleophilic acyl substitution where the hydroxyl group of 4-chloro-3-methylphenol attacks the electrophilic carbonyl carbon of the acetylating agent.

Acylation Mechanism Phenol 4-Chloro-3-methylphenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation AcylatingAgent Acetylating Agent (Acetic Anhydride or Acetyl Chloride) Tetrahedral_Intermediate Tetrahedral Intermediate AcylatingAgent->Tetrahedral_Intermediate Base Base (e.g., Pyridine, NaOH) Base->Phenoxide Phenoxide->Tetrahedral_Intermediate Nucleophilic Attack Product 4-Chloro-3-methylphenyl acetate Tetrahedral_Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Byproduct (Acetic Acid or HCl) Tetrahedral_Intermediate->Byproduct

Caption: General mechanism for the acylation of 4-chloro-3-methylphenol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-Chloro-3-methylphenyl acetate.

Issue 1: Low Product Yield

A low yield of the desired ester is the most common problem. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. For acylations with acetic anhydride, refluxing may be necessary, whereas reactions with the more reactive acetyl chloride can often be performed at room temperature or slightly above.

    • Poor Quality Reagents: Ensure that the 4-chloro-3-methylphenol is pure and the acetylating agent has not hydrolyzed. Use freshly opened or properly stored reagents. The presence of moisture is particularly detrimental as it can hydrolyze the acylating agent.

  • Side Reactions:

    • Fries Rearrangement: This is a significant side reaction, especially when using Lewis acid catalysts, that leads to the formation of acylated phenols (hydroxyaryl ketones) instead of the desired ester.[1][2][3] The reaction involves the migration of the acetyl group from the oxygen to the aromatic ring.[1][4]

      • Mitigation:

        • Avoid Strong Lewis Acids: If possible, use a base-catalyzed method (like the Schotten-Baumann reaction) instead of a Lewis acid-catalyzed one.[5][6][7]

        • Control Temperature: The Fries rearrangement is often favored at higher temperatures.[1] Running the reaction at lower temperatures can help minimize this side reaction.

    • Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride react with water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Sub-optimal Reaction Conditions:

    • Incorrect Stoichiometry: An excess of the acetylating agent is often used to drive the reaction to completion. However, a large excess can complicate purification. A molar ratio of 1.1 to 1.5 equivalents of the acetylating agent to the phenol is a good starting point.

    • Ineffective Base/Catalyst: The choice of base or catalyst is crucial. For the Schotten-Baumann reaction, using an aqueous base like NaOH in a two-phase system is common.[7] For reactions in an organic solvent, tertiary amines like pyridine or triethylamine are often used to neutralize the HCl generated from acetyl chloride.[5]

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product can be a concern.

Possible Impurities & Identification/Removal:

  • Unreacted 4-chloro-3-methylphenol:

    • Identification: This can be detected by TLC, GC-MS, or NMR. The 1H NMR spectrum of the starting material will show a characteristic broad singlet for the phenolic proton, which will be absent in the pure product.

    • Removal: A simple work-up procedure involving washing the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v) will deprotonate the acidic phenol, making it water-soluble and allowing for its removal into the aqueous phase.[8]

  • Fries Rearrangement Products (Hydroxyaryl Ketones):

    • Identification: These byproducts have different retention times on TLC and GC compared to the desired ester. Their presence can be confirmed by NMR and mass spectrometry.

    • Removal: These compounds are also phenolic and can be removed by a base wash as described above. However, if they are formed in significant quantities, separation by column chromatography may be necessary.

  • Acetic Acid (from acetic anhydride) or Hydrochloric Acid (from acetyl chloride):

    • Removal: These acidic byproducts can be effectively removed during the work-up by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[9]

Issue 3: Difficulty in Product Isolation and Purification

The final step of isolating the pure product can sometimes be challenging.

Recommendations:

  • Effective Work-up: A standard work-up procedure after the reaction is complete involves:

    • Quenching the reaction mixture (e.g., with water or a dilute acid/base).

    • Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing the organic layer sequentially with a dilute acid (if a basic catalyst like pyridine was used), water, a dilute base (to remove unreacted phenol), and finally brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Removing the solvent under reduced pressure.

  • Purification Techniques:

    • Recrystallization: If the product is a solid at room temperature, recrystallization is an effective purification method.[10] A suitable solvent system can be determined by testing the solubility of the crude product in various solvents (e.g., hexane/ethyl acetate mixtures, ethanol/water).

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[8][11][12] A good starting point for the eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better, acetic anhydride or acetyl chloride?

A1: The choice depends on several factors.[9]

  • Acetyl chloride is more reactive than acetic anhydride, allowing for faster reactions at lower temperatures. However, it is more sensitive to moisture and generates corrosive hydrochloric acid as a byproduct, necessitating the use of a base to neutralize it.[9]

  • Acetic anhydride is less reactive and may require heating or a catalyst to achieve a good reaction rate.[9] Its byproduct is acetic acid, which is less corrosive than HCl. For many applications, the milder nature and lower cost of acetic anhydride make it a preferred reagent.

Q2: What is the role of the base in the reaction?

A2: The base plays a crucial role in several ways:

  • In reactions with acetyl chloride, the base (e.g., pyridine, triethylamine) acts as a scavenger for the HCl produced, driving the equilibrium towards the product.[13]

  • In Schotten-Baumann conditions, an aqueous base (e.g., NaOH) deprotonates the phenol, forming the more nucleophilic phenoxide ion, which then reacts with the acetylating agent.[7][14]

  • A base can also be used during the work-up to remove unreacted acidic starting material (4-chloro-3-methylphenol).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to give a good separation between the starting material (4-chloro-3-methylphenol) and the product (4-Chloro-3-methylphenyl acetate). The spots can be visualized under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the expected spectroscopic data for the product?

A4: The identity and purity of 4-Chloro-3-methylphenyl acetate can be confirmed using various spectroscopic techniques.[15][16]

  • 1H NMR: Expect to see a singlet for the methyl group on the aromatic ring, a singlet for the acetyl methyl group, and signals in the aromatic region corresponding to the protons on the benzene ring.

  • 13C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the aromatic ring.

  • IR Spectroscopy: A strong absorption band in the region of 1750-1770 cm-1 is characteristic of the C=O stretch of the phenyl ester. The C-O stretching bands will also be present.

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[16]

Experimental Protocols

The following are generalized protocols. It is recommended to perform small-scale test reactions to optimize the conditions for your specific setup and reagent quality.

Protocol 1: Acylation using Acetic Anhydride with Pyridine
  • To a solution of 4-chloro-3-methylphenol (1.0 eq) in pyridine (2-3 volumes) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with 1M HCl (to remove pyridine), followed by saturated NaHCO3 solution, and finally brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Schotten-Baumann Acylation using Acetyl Chloride
  • Dissolve 4-chloro-3-methylphenol (1.0 eq) in a 10% aqueous solution of NaOH (2.0 eq).

  • To this solution, add acetyl chloride (1.1 eq) dropwise while stirring vigorously at room temperature. A two-phase system may be used with an organic solvent like dichloromethane.[7]

  • Continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Separate the organic layer (if used) or extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify as needed.

Data Summary

ParameterRecommendation/ObservationRationale
Acetylating Agent Acetyl chloride for faster reactions at lower temperatures; Acetic anhydride for milder conditions.Reactivity difference between the two agents.[9]
Catalyst/Base Pyridine or triethylamine for reactions with acetyl chloride; NaOH for Schotten-Baumann conditions.To neutralize byproduct acid or to generate the phenoxide.[5][7]
Temperature Lower temperatures (0 °C to room temperature) are generally preferred.To minimize the Fries rearrangement side reaction.[1]
Solvent Anhydrous solvents are crucial. Dichloromethane or diethyl ether for Schotten-Baumann.To prevent hydrolysis of the acetylating agent.[7]
Work-up Include a base wash (e.g., NaHCO3 or dilute NaOH).To remove acidic byproducts and unreacted phenol.
Purification Column chromatography (Hexane/EtOAc) or recrystallization.To isolate the pure product from side products and unreacted starting materials.[11][12]

Logical Relationships and Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield of 4-Chloro-3-methylphenyl acetate Analysis Analyze Reaction Mixture (TLC/GC-MS) Start->Analysis Unreacted_SM High Amount of Unreacted Starting Material Analysis->Unreacted_SM Side_Products Presence of Significant Side Products Analysis->Side_Products Unreacted_SM->Side_Products No Increase_Time_Temp Increase Reaction Time/Temperature Unreacted_SM->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality (anhydrous conditions) Unreacted_SM->Check_Reagents Yes Identify_Side_Products Identify Side Products (NMR, MS) Side_Products->Identify_Side_Products Yes Increase_Time_Temp->Analysis Check_Reagents->Analysis Fries_Product Fries Rearrangement Products? Identify_Side_Products->Fries_Product Other_Impurity Other Impurities? Fries_Product->Other_Impurity No Lower_Temp Lower Reaction Temperature Fries_Product->Lower_Temp Yes Optimize_Workup Optimize Work-up (Base Wash) Other_Impurity->Optimize_Workup Change_Catalyst Avoid Strong Lewis Acids Lower_Temp->Change_Catalyst Change_Catalyst->Analysis Optimize_Workup->Analysis

Caption: A troubleshooting workflow for addressing low yield in the synthesis of 4-Chloro-3-methylphenyl acetate.

References

  • Wikipedia. (2023). Fries rearrangement. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Effenberger, F., Klenk, H., & Reiter, P. L. (1976). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 15(12), 776-777. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenyl acetate. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?[Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. [Link]

  • Collegedunia. (2024, January 17). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PMC. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

Sources

troubleshooting low purity in 4-Chloro-3-methylphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this esterification reaction. Our goal is to provide you with the in-depth technical insights and validated protocols necessary to achieve high purity and yield in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-Chloro-3-methylphenyl acetate?

The most common and straightforward method is the O-acetylation of 4-chloro-3-methylphenol. This is an esterification reaction where the hydroxyl group of the phenol attacks an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction can be performed without a catalyst, but is often accelerated by the addition of a base (like pyridine or sodium bicarbonate) or an acid catalyst.[1][2]

Q2: What are the primary impurities I should be aware of?

Low purity in the final product is typically attributed to one or more of the following:

  • Unreacted Starting Material: Residual 4-chloro-3-methylphenol is a very common impurity.[3]

  • Isomeric Impurities: If the starting m-cresol was not pure, chlorination can produce other isomers besides 4-chloro-3-methylphenol, which would then be acetylated alongside the main reactant.[4]

  • Byproducts of Side Reactions: Under certain conditions, especially with strong Lewis acid catalysts, C-acylation (a Friedel-Crafts reaction) can occur, leading to ketone byproducts.[5] Hydrolysis of the acetylating agent or the product ester can also introduce acetic acid or regenerate the starting phenol.[6]

  • Residual Solvents or Reagents: Improper work-up and purification can leave behind solvents, excess acetylating agent, or catalysts.

Q3: Which analytical techniques are recommended for purity assessment?

A multi-technique approach is often best for a comprehensive purity profile.[][8]

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual starting materials or solvents. A Flame Ionization Detector (FID) is standard.[3][9]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for resolving complex mixtures and quantifying non-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used quantitatively (qNMR) to determine purity without a specific reference standard for the impurities.[3][9]

  • Melting Point Analysis: A simple but effective way to gauge purity. A broad or depressed melting range compared to the reference value (typically 64-67°C for the pure starting phenol) indicates the presence of impurities.[10][11][12]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My final product is an off-color oil or a low-melting solid, not the expected crystalline product.

Possible Cause: This is a classic sign of significant impurity. The most likely culprit is a high concentration of unreacted 4-chloro-3-methylphenol, which has a lower melting point and can form a eutectic mixture with the product, depressing the overall melting point. Residual solvent or moisture can also lead to an oily appearance.

Solution Pathway:

  • Confirm the Presence of Starting Material: Analyze a sample of your crude product by Thin-Layer Chromatography (TLC) alongside a spot of the 4-chloro-3-methylphenol starting material. If a major spot in your product lane has the same Rf value as the starting material, this confirms the issue.

  • Improve the Reaction Conditions:

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride). An insufficient amount will guarantee unreacted starting material.

    • Reaction Time/Temperature: Phenolic hydroxyl groups are less nucleophilic than alcoholic ones, so the reaction may be sluggish.[1] If running at room temperature, consider extending the reaction time or gently heating (e.g., to 40-50°C) to drive the reaction to completion. Monitor progress by TLC.

    • Catalysis: If not already using one, add a catalyst. For acetic anhydride, a base like pyridine or a milder base like sodium bicarbonate can be effective.[13]

  • Implement a Purification Protocol: Do not neglect the work-up and purification. An aqueous wash is crucial.

    • Basic Wash: After the reaction is complete, perform a wash with a dilute base solution (e.g., 5% sodium bicarbonate or sodium hydroxide solution). This will deprotonate the acidic unreacted phenol, converting it into its water-soluble phenoxide salt, which will then partition into the aqueous layer, effectively removing it from your organic product layer.

Problem 2: My NMR/GC analysis shows multiple peaks, indicating a mixture of products.

Possible Cause: Besides unreacted starting material, multiple peaks can indicate isomeric impurities or side-reaction products. The synthesis of the starting material, 4-chloro-3-methylphenol, proceeds via chlorination of m-cresol, which can sometimes yield a mixture of isomers (e.g., 2-chloro-5-methylphenol or 6-chloro-3-methylphenol).[4] These isomers will undergo acetylation and be carried through the synthesis.

Solution Pathway:

  • Verify Starting Material Purity: Before starting the synthesis, run a GC or HPLC analysis on your 4-chloro-3-methylphenol. High-purity starting material (≥99.0%) is critical.[14] If the starting material is impure, purify it first, typically by recrystallization.

  • Optimize Reaction Specificity:

    • Avoid Harsh Conditions: High temperatures and strong Lewis acid catalysts can promote side reactions like the Fries rearrangement or other electrophilic aromatic substitutions.[5] Stick to milder conditions (e.g., acetic anhydride with a gentle base at room temperature or slightly elevated temperatures).

  • Employ Chromatographic Purification: If isomeric impurities are present in the final product, a simple wash or recrystallization may not be sufficient to separate them due to their similar physical properties.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating closely related isomers. Use a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) to elute the components. Monitor the fractions by TLC to isolate the pure desired product.

Problem 3: The reaction seems complete by TLC, but my isolated yield is very low after purification.

Possible Cause: Low isolated yield despite good conversion can often be traced to mechanical losses during work-up and purification, or hydrolysis of the product.

Solution Pathway:

  • Product Hydrolysis: The ester product can be hydrolyzed back to the starting phenol under either strongly acidic or basic conditions, especially during heated aqueous work-ups.

    • Action: Use dilute base (e.g., 5% NaHCO₃) for washes and avoid prolonged or heated exposure. Ensure all aqueous layers are thoroughly back-extracted with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Sub-optimal Recrystallization: Choosing the wrong solvent or using an excessive amount can lead to significant product loss in the mother liquor.

    • Action: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.[15] For a moderately polar compound like 4-chloro-3-methylphenyl acetate, a solvent system like ethanol/water, or toluene/hexane could be effective.[16][17] Use a minimal amount of hot solvent to dissolve the crude product completely. Cooling slowly will yield purer crystals.[15]

Key Experimental Protocols & Data

Protocol 1: General Synthesis of 4-Chloro-3-methylphenyl Acetate
  • In a round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

  • Add acetic anhydride (1.2 eq). If not using pyridine as the solvent, add a catalytic amount of a base (e.g., 0.1 eq of pyridine or 1.5 eq of NaHCO₃).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting phenol spot is consumed.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, 5% NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Table 1: Troubleshooting Summary
Observed Issue Primary Suspect(s) Recommended Analytical Check Primary Solution
Oily/Low-Melting ProductUnreacted Starting PhenolTLC, Melting PointAqueous base wash (e.g., 5% NaOH or NaHCO₃)
Multiple Product PeaksIsomeric Impurities, Side ProductsGC, HPLC, NMR of Starting MaterialPurify starting material; use milder reaction conditions
Low Isolated YieldProduct loss during work-up/purificationAnalyze mother liquor by TLCOptimize recrystallization solvent; back-extract aqueous layers
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add the "soluble" solvent (ethanol) dropwise while heating the mixture until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • To the hot solution, add the "insoluble" or "anti-solvent" (water) dropwise until the solution becomes faintly and persistently cloudy.[17]

  • Add a few more drops of the hot soluble solvent (ethanol) until the solution becomes clear again.[17]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.

  • Dry the crystals thoroughly under vacuum.

Visual Workflow and Reaction Diagrams

Below are diagrams illustrating the key chemical transformation and a logical troubleshooting workflow.

Synthesis_Pathway Start 4-Chloro-3-methylphenol Product 4-Chloro-3-methylphenyl Acetate Start->Product O-Acetylation Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Product Catalyst Base or Acid Catalyst (e.g., Pyridine) Catalyst->Product accelerates

Caption: Synthesis pathway for 4-Chloro-3-methylphenyl acetate.

Troubleshooting_Workflow Start Low Purity Detected (e.g., by GC, TLC, MP) CheckSM Is unreacted starting material present? Start->CheckSM CheckIsomers Are isomeric impurities or byproducts present? CheckSM->CheckIsomers No Sol_BaseWash Action: Perform aqueous base wash (NaOH, NaHCO3). Re-evaluate reaction conditions. CheckSM->Sol_BaseWash Yes Sol_Column Action: Purify via column chromatography. Verify starting material purity. CheckIsomers->Sol_Column Yes End High Purity Product CheckIsomers->End No/Resolved Sol_BaseWash->End

Caption: Logical workflow for troubleshooting low product purity.

References

  • Gorbunova, M., et al. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Pharmaspire. Retrieved from [Link]

  • Win-Winchemical. (n.d.). 54963-43-8 4-chloro-3-methylphenyl acetate. Retrieved from [Link]

  • Manipal University Jaipur. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenyl acetate. Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • Quora. (2018). Why don't phenols show an acetylation reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
  • Muby Chemicals. (n.d.). p-Chlorocresol or PCMC or 4-Chloro-3-methylphenol Manufacturers, SDS. Retrieved from [Link]

  • Axios Research. (n.d.). Chlorocresol (4-Chloro-3-Methylphenol) - CAS - 59-50-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols and phenols. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzenepropanal, α-methyl. Retrieved from [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Degradation Analysis of 4-Chloro-3-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-CMPA-DEG-001 Status: Active Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Molecule Profile

4-Chloro-3-methylphenyl acetate (CAS: 54963-43-8) is a phenyl ester derivative commonly used as a precursor or intermediate in organic synthesis. As an ester, its primary stability liability is hydrolysis , leading to the formation of 4-chloro-3-methylphenol (p-chlorocresol) and acetic acid .

Researchers often encounter stability issues when handling this compound in aqueous buffers, protic solvents, or under thermal stress. This guide provides a self-validating troubleshooting framework to identify, quantify, and mitigate these degradation products.

Core Degradation Pathway

The degradation logic follows a primary hydrolysis event, followed by secondary oxidation of the phenolic metabolite if exposed to radical initiators or high-energy light.

G Parent 4-Chloro-3-methylphenyl acetate (Parent) Phenol 4-Chloro-3-methylphenol (Primary Degradant) Parent->Phenol Hydrolysis (+H2O) pH > 7 or Acid Cat. Acetic Acetic Acid (Volatile Byproduct) Parent->Acetic Hydrolysis Quinone Chlorinated Quinones (Secondary Oxidative) Phenol->Quinone Oxidation (O3/OH•) RingOpen Short-chain Acids (Maleic/Fumaric) Quinone->RingOpen Ring Cleavage

Figure 1: Primary and secondary degradation pathways of 4-Chloro-3-methylphenyl acetate.

Troubleshooting Guide: Diagnostic Q&A

This section addresses specific anomalies observed during HPLC/GC analysis.

Issue 1: "I see a new, earlier-eluting peak in my Reverse-Phase HPLC chromatogram."

Diagnosis: This is likely 4-chloro-3-methylphenol resulting from hydrolysis. Mechanism: Phenyl esters are susceptible to nucleophilic attack by water or hydroxide ions. The resulting phenol is more polar than the parent ester (due to the -OH group capable of H-bonding), causing it to elute earlier on C18/C8 columns.

Validation Protocol:

  • Check UV Spectrum: The parent acetate typically has a UV maximum around 260-270 nm. The free phenol often shows a bathochromic shift (red shift) in alkaline mobile phases due to phenolate formation.

  • Spike Test: Spike the sample with a known standard of 4-chloro-3-methylphenol (CAS 59-50-7). If the new peak area increases without splitting, the identity is confirmed.

Issue 2: "My mass balance is low (Recovery < 90%), but I only see small impurity peaks."

Diagnosis: Loss of Acetic Acid and volatility of the parent/phenol. Mechanism:

  • Acetic Acid: This byproduct is often unretained in standard Reverse-Phase HPLC (elutes in the void volume) and has poor UV absorbance at >220 nm, making it "invisible" to standard UV detectors.

  • Volatility: 4-chloro-3-methylphenol has a distinct phenolic odor and can sublime or evaporate during concentration steps (e.g., rotary evaporation), leading to mass loss.

Corrective Action:

  • Avoid Rotovap: Do not evaporate reaction mixtures to dryness if quantifying the phenol.

  • Switch Detection: Use Refractive Index (RI) or Conductivity detection to quantify the acetic acid counter-ion if mass balance is critical.

Issue 3: "The impurity peak area fluctuates with pH."

Diagnosis: Ionization of the phenolic degradant.[1] Mechanism: The pKa of 4-chloro-3-methylphenol is approximately 9.4.

  • pH < 7: It exists as a neutral molecule (longer retention, sharp peak).

  • pH > 8: It begins to deprotonate to the phenolate anion (shorter retention, potential peak tailing/broadening).

Solution: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate buffer pH 3.0) to keep the degradant in a neutral state for consistent integration.

Experimental Protocols: Forced Degradation

To validate analytical methods, you must intentionally degrade the sample to prove your method can resolve the parent from its breakdown products.

Protocol A: Hydrolytic Stress (Acid/Base)

Purpose: To generate the primary phenol degradant.

  • Preparation: Prepare a 1 mg/mL solution of 4-Chloro-3-methylphenyl acetate in Acetonitrile.

  • Acid Stress: Mix 1 mL of sample with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.

  • Base Stress: Mix 1 mL of sample with 1 mL of 0.1 N NaOH. Warning: Reaction will be rapid at room temperature. Quench immediately with 0.1 N HCl after 5 minutes.

  • Analysis: Inject both stressed samples.

    • Expectation: Base stress should show near-complete conversion to the phenol (RT ~0.5-0.7x of parent). Acid stress will be slower.

Protocol B: Oxidative Stress

Purpose: To generate secondary quinone/ring-opened species.

  • Preparation: Mix 1 mL of sample stock with 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at room temperature for 24 hours.

  • Analysis: Look for small, polar peaks eluting before the phenol. These are likely chlorinated quinones or hydroxylated intermediates.

Data Summary: Physicochemical Properties

PropertyParent: 4-Chloro-3-methylphenyl acetateDegradant: 4-Chloro-3-methylphenol
MW 184.62 g/mol 142.58 g/mol
LogP (Octanol/Water) ~2.7 (Est.)~3.1
Solubility Low in water; High in organic solvents~3.3 g/L (pH 5) to 4.2 g/L (pH 9) [1]
UV Max ~260 nm~280 nm (pH dependent)
Key Reactivity Hydrolysis (Ester bond cleavage)Oxidation, Electrophilic Substitution
Toxicity IrritantToxic to aquatic life; Sensitizer [2]

Frequently Asked Questions (FAQ)

Q: Can I use methanol as a solvent for my stock solution? A: Use with caution. While soluble, transesterification can occur if the methanol contains trace acids or bases, converting the phenyl acetate to methyl acetate and free phenol over long storage periods. Acetonitrile is the preferred solvent for stock solutions due to its aprotic nature.

Q: Why does my GC-MS show a peak for the phenol even in a fresh sample? A: This is likely thermal degradation inside the injection port . Phenyl esters can thermally cleave at high injector temperatures (>250°C).

  • Test: Lower the injector temperature to 200°C. If the phenol peak decreases, it is an artifact of the method, not a real impurity in the sample.

Q: How do I distinguish between the parent and the phenol using mass spectrometry? A:

  • Parent (Acetate): Look for the molecular ion

    
     (Cl isotope pattern). You may also see a strong fragment at 
    
    
    
    143 (loss of ketene,
    
    
    ).
  • Degradant (Phenol): Look for

    
     in Negative Mode ESI. In Positive Mode, it may not ionize well compared to the ester.
    

Decision Tree: Method Development

Use this logic flow to select the correct analytical technique for your degradation study.

DecisionTree Start Start: Select Analytical Method IsVolatile Is the focus on Volatile Byproducts? Start->IsVolatile GC Use GC-FID/MS (Limit Injector Temp) IsVolatile->GC Yes (Acetic Acid/Phenol) HPLC Use HPLC-UV/MS IsVolatile->HPLC No (Non-volatiles) Sensitivity Is high sensitivity required (<0.1%)? HPLC->Sensitivity UV HPLC-UV (270 nm) Standard Purity Checks Sensitivity->UV No MS LC-MS (ESI +/-) Identify Unknowns Sensitivity->MS Yes

Figure 2: Analytical method selection guide for 4-Chloro-3-methylphenyl acetate degradation.

References

  • Rahman, M. S., et al. (2025).[2] Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. Available at: [Link]

  • Inchem. (2021). ICSC 0131 - 4-CHLORO-m-CRESOL. International Chemical Safety Cards. Available at: [Link]

  • PubChem. (2025).[3] 4-Chloro-3-methylphenyl acetate | C9H9ClO2.[4][5] National Library of Medicine. Available at: [Link]

  • Wang, J., et al. (2018).[6] Enhanced degradation and mineralization of 4-chloro-3-methyl phenol by Zn-CNTs/O3 system. Chemosphere. Available at: [Link]

Sources

Technical Support Center: Stability of 4-Chloro-3-methylphenyl Acetate Under UV Light

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylphenyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under ultraviolet (UV) light. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental choices and to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-3-methylphenyl acetate and why is its photostability a concern?

4-Chloro-3-methylphenyl acetate is an ester of 4-chloro-3-methylphenol and acetic acid.[1] Its stability under UV light is a critical parameter, particularly in the pharmaceutical and cosmetic industries, as photodegradation can lead to loss of potency, altered efficacy, and the formation of potentially toxic byproducts.[2][3] Light exposure can occur during manufacturing, storage, or use, making photostability testing a key component of product development and regulatory compliance.[2][3]

Q2: What are the primary degradation pathways for 4-Chloro-3-methylphenyl acetate when exposed to UV light?

While specific studies on 4-Chloro-3-methylphenyl acetate are not extensively published, the primary photodegradation pathway for structurally related o-cresyl acylates is the photo-Fries rearrangement .[4] This intramolecular rearrangement is expected to be a significant pathway for 4-Chloro-3-methylphenyl acetate as well. Upon absorption of UV radiation, the ester can undergo homolytic cleavage of the ester bond, forming a radical pair within a solvent cage. This can then recombine to form ortho- and para-hydroxyacetophenone derivatives.

Another potential degradation pathway involves the cleavage of the ether bond, which can lead to the formation of 4-chloro-3-methylphenol.[5] Further degradation of this intermediate can occur through oxidation of the benzene ring.[6]

Q3: What are the regulatory guidelines for photostability testing?

The internationally recognized standard for photostability testing is the ICH Q1B guideline .[7][8] This guideline specifies the light sources, exposure levels, and procedures for testing new active substances and medicinal products.[7][8] Confirmatory studies require exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) energy.[7][8][9]

Troubleshooting Guide

Issue 1: My 4-Chloro-3-methylphenyl acetate sample shows significant degradation, but the dark control is also degraded.

  • Potential Cause: This indicates that the degradation may not be solely due to light exposure. Thermal degradation could be a contributing factor, especially if the photostability chamber generates heat.[9]

  • Troubleshooting Steps:

    • Verify Chamber Temperature: Monitor the temperature inside your photostability chamber during the experiment. Ensure it is maintained at a level that does not cause thermal degradation of your compound.

    • Solvent/Matrix Effects: The solvent or formulation matrix could be reacting with the compound. Investigate the stability of your compound in the chosen vehicle at the experimental temperature, independent of light exposure.

    • Oxidative Degradation: Ensure your sample is not unduly exposed to oxidative stress, which can be exacerbated by temperature. Consider purging the sample container with an inert gas like nitrogen or argon.

Issue 2: I am observing inconsistent degradation results between replicate experiments.

  • Potential Cause: Inconsistent results often stem from variations in the experimental setup. This could include inconsistent light intensity across the sample holder, fluctuations in the light source output, or differences in sample preparation.

  • Troubleshooting Steps:

    • Calibrate Light Source: Regularly calibrate your light source to ensure consistent and uniform irradiation of all samples.[7] Actinometry can be used for precise calibration of UV radiation intensity.[7]

    • Standardize Sample Geometry: Ensure that all samples are placed in the same type of container and are positioned at the same distance and orientation relative to the light source.

    • Homogeneous Sample Preparation: Ensure that your sample is fully dissolved and the solution is homogeneous before starting the experiment. For solid samples, ensure a uniform and thin layer is exposed to the light.

Issue 3: I am detecting unexpected peaks in my chromatogram after UV exposure.

  • Potential Cause: These new peaks are likely photodegradation products. As discussed in the FAQs, for 4-Chloro-3-methylphenyl acetate, these could include products of the photo-Fries rearrangement or hydrolysis products.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Conduct forced degradation studies under more extreme UV conditions to intentionally generate larger quantities of the degradation products.[7][8] This will facilitate their isolation and identification.

    • Mass Spectrometry Analysis: Use a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS) to obtain the mass-to-charge ratio of the unknown peaks.[10][11] This information is crucial for structural elucidation.

    • Literature Review of Analogs: Research the photodegradation of similar compounds, such as other chlorophenolic esters or cresyl acetates, to predict the likely structures of your degradants.[4][5]

Data Presentation

Table 1: Key Parameters for a Confirmatory Photostability Study of 4-Chloro-3-methylphenyl Acetate (Based on ICH Q1B)

ParameterRecommended ConditionRationale
Light Source Xenon arc lamp or a suitable combination of cool white fluorescent and near-UV lamps.[7][8]These sources are chosen to mimic the spectral distribution of sunlight.
Visible Light Exposure Not less than 1.2 million lux hours.[7][9]Simulates exposure to typical indoor lighting conditions.
UVA Exposure Not less than 200 watt-hours/m².[7][9]Represents the UV component of sunlight exposure.
Temperature Controlled, e.g., 25°C ± 2°C.To minimize thermal degradation and ensure reproducibility.
Controls A dark control sample, protected from light (e.g., wrapped in aluminum foil).[9]To differentiate between photodegradation and other types of degradation (e.g., thermal).
Sample Container Chemically inert and transparent (e.g., quartz or borosilicate glass).[8]To ensure the container does not interfere with the experiment and allows for light penetration.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of 4-Chloro-3-methylphenyl Acetate

This protocol outlines a forced degradation study to intentionally induce degradation for the purposes of method development and degradation pathway elucidation.[7][8]

  • Sample Preparation:

    • Prepare a solution of 4-Chloro-3-methylphenyl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

  • Exposure:

    • Place the samples in a photostability chamber equipped with a calibrated light source.

    • Expose the samples to UV light at a higher intensity or for a longer duration than specified in ICH Q1B for confirmatory studies to induce significant degradation.

  • Analysis:

    • At specified time points, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference standard.

    • Calculate the percentage degradation of 4-Chloro-3-methylphenyl acetate and identify any new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where 4-Chloro-3-methylphenyl acetate and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the ability of the method to separate the main compound from its degradation products generated during the forced degradation study.

Visualizations

Diagram 1: General Workflow for a Photostability Study

G cluster_prep 1. Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_sample Prepare Sample Solution chamber Place in Photostability Chamber prep_sample->chamber prep_dark Prepare Dark Control prep_dark->chamber expose_uv Expose to UV Light (≥ 200 W h/m²) chamber->expose_uv expose_vis Expose to Visible Light (≥ 1.2 M lux hours) chamber->expose_vis sampling Sample at Time Points expose_uv->sampling expose_vis->sampling hplc Analyze via HPLC/LC-MS sampling->hplc compare Compare Exposed vs. Dark Control hplc->compare quantify Quantify Degradation & Products compare->quantify report Report Findings quantify->report

Caption: Workflow for conducting a photostability study according to ICH Q1B guidelines.

Diagram 2: Potential Photodegradation Pathway of 4-Chloro-3-methylphenyl Acetate

G parent 4-Chloro-3-methylphenyl acetate rad_pair [Acyloxy-Aryl Radical Pair] (in solvent cage) parent->rad_pair UV Light (hν) Homolytic Cleavage hydrolysis 4-Chloro-3-methylphenol (Hydrolysis product) parent->hydrolysis Hydrolysis fries_ortho 2-Hydroxy-5-chloro-4-methylacetophenone (ortho-Fries product) rad_pair->fries_ortho Recombination fries_para 4-Hydroxy-2-chloro-3-methylacetophenone (para-Fries product) rad_pair->fries_para Recombination

Caption: Postulated photo-Fries rearrangement and hydrolysis pathways for 4-Chloro-3-methylphenyl acetate.

References

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Royal Society of Chemistry. (2003). Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects. Photochemical & Photobiological Sciences. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • III Analytical Methods. [Link]

  • Wang, Y., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 19(2), 1295-1307. [Link]

  • MDPI. (2025, November 13). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

  • PubChem. 4-Chloro-3-methylphenyl acetate. [Link]

  • Taylor & Francis Online. Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 4-Chloro-3-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation of 4-Chloro-3-methylphenyl acetate , a critical intermediate in the synthesis of chlorinated biocides and pharmaceutical precursors. It compares the compound's spectral "performance"—defined here as detectability, fragmentation specificity, and isomeric resolution—against its closest structural analogs.

Executive Summary

In drug development and environmental monitoring, distinguishing 4-Chloro-3-methylphenyl acetate (Target) from its positional isomers (e.g., 3-chloro-4-methylphenyl acetate) is a frequent analytical challenge. While Electron Ionization (EI) mass spectra for these isomers are often indistinguishable due to a shared dominant fragmentation pathway (loss of ketene), this guide demonstrates that chromatographic retention combined with specific low-abundance ion ratios provides the only reliable identification method.

Key Finding: The "performance" of this standard relies on high-resolution gas chromatography (GC). MS alone is insufficient for positive identification without retention time (RT) locking.

Chemical Identity & Structural Context

Before analyzing the spectrum, the structural constraints must be defined to understand the fragmentation logic.

FeatureSpecification
IUPAC Name 4-Chloro-3-methylphenyl acetate
Common Name Chlorocresol acetate
CAS Number 54963-43-8
Molecular Formula C₉H₉ClO₂
Monoisotopic Mass 184.03 Da (³⁵Cl) / 186.03 Da (³⁷Cl)
Key Structural Elements Phenolic ester linkage; Chlorine (Para to ester); Methyl (Meta to ester)
Experimental Protocol: GC-MS Characterization

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes thermal degradation (hydrolysis) inside the injector port.

Methodology:

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Inlet: Split/Splitless at 250°C. Critical: Use a deactivated glass liner with glass wool to prevent catalytic hydrolysis of the ester.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

Fragmentation Analysis (The Core Mechanism)

The fragmentation of 4-Chloro-3-methylphenyl acetate is dominated by the Fries-like rearrangement and subsequent elimination of ketene. This is a characteristic "fingerprint" of phenolic acetates.

Primary Fragmentation Pathway
  • Molecular Ion (M⁺): The radical cation forms at m/z 184/186 (3:1 ratio). It is generally of moderate intensity (15-25%).

  • Loss of Ketene (Base Peak): The ester undergoes a four-membered transition state rearrangement, expelling neutral ketene (CH₂=C=O, 42 Da). This generates the 4-chloro-3-methylphenol radical cation at m/z 142 . This is almost invariably the base peak (100%).

  • Secondary Fragmentation: The resulting phenol ion (m/z 142) loses Carbon Monoxide (CO, 28 Da) to form a chlorocyclopentadienyl ion at m/z 114 , followed by loss of Cl• to form the hydrocarbon ion at m/z 77/79 .

Visualization of Signaling Pathway

The following diagram illustrates the causal fragmentation logic:

Fragmentation M_Ion Molecular Ion (M+) [C9H9ClO2]+ m/z 184 (100%) Ketene Neutral Loss Ketene (42 Da) M_Ion->Ketene Phenol_Ion Phenol Radical Cation [C7H7ClO]+ m/z 142 (Base Peak) M_Ion->Phenol_Ion - Ketene (Rearrangement) Acetyl_Loss Acetyl Radical Loss (43 Da) M_Ion->Acetyl_Loss Phenoxy_Ion Phenoxy Cation [C7H6ClO]+ m/z 141 M_Ion->Phenoxy_Ion - Acetyl (Simple Cleavage) CO_Loss Neutral Loss CO (28 Da) Phenol_Ion->CO_Loss M_114 Cyclic Ion [C6H7Cl]+ m/z 114 Phenol_Ion->M_114 - CO Cl_Loss Chlorine Loss (35/37 Da) M_114->Cl_Loss M_77 Tolyl/Phenyl Ion [C7H7]+ m/z 77-79 M_114->M_77 - Cl

Caption: Mechanistic pathway of 4-Chloro-3-methylphenyl acetate fragmentation under 70 eV EI.

Comparative Performance: Target vs. Isomers

This section objectively compares the target compound against its most common isomer, 3-Chloro-4-methylphenyl acetate . This comparison is vital for researchers synthesizing chlorocresol derivatives, as these isomers often co-elute.

Table 1: Spectral & Chromatographic Comparison
Parameter4-Chloro-3-methylphenyl acetate (Target)3-Chloro-4-methylphenyl acetate (Alternative)Differentiation Strategy
Base Peak m/z 142m/z 142Ineffective: Both collapse to the same phenol core.
Molecular Ion (M⁺) m/z 184 (Moderate)m/z 184 (Moderate)Ineffective: Identical mass and isotope pattern.
Ortho Effect None (Positions 2,6 are H)None (Positions 2,6 are H)N/A: Neither has an ortho-substituent to the ester.
Retention Index (RI) ~1315 (Non-polar)~1325 (Non-polar)High Utility: The target elutes slightly earlier due to steric shielding of the oxygen by the meta-methyl group.
Hydrolysis Risk ModerateModerateProtocol Check: Presence of broad peak at m/z 142 indicates injector liner degradation.
Why MS Alone Fails

Because the acetate group is easily cleaved, the mass spectrum essentially becomes that of the underlying phenol. Since 4-chloro-3-methylphenol and 3-chloro-4-methylphenol have nearly identical EI spectra (both dominated by m/z 142 and 107), mass spectrometry acts as a functional group confirmation (Acetate + Chlorocresol core) rather than a structural proof.

Advanced Workflow: Isomer Resolution Strategy

If your experimental requirement is to definitively prove the position of the chlorine/methyl groups, the Acetate derivative is sub-optimal .

Recommended Alternative Workflow:

  • Hydrolysis: Convert the acetate back to the free phenol.

  • Derivatization (TMS): React with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Analysis: Analyze the Trimethylsilyl (TMS) ether.

    • Why? TMS derivatives often show enhanced "Ortho effects" (e.g., [M-15]⁺ loss of methyl from Silicon) that are more sensitive to the steric environment of the phenyl ring than the acetate group is.

References
  • NIST Mass Spectrometry Data Center. Phenol, 4-chloro-3-methyl-, acetate Mass Spectrum.[2][3][4] NIST Standard Reference Database 1A v17.

  • PubChem. 4-Chloro-3-methylphenyl acetate (Compound Summary).[2] National Library of Medicine.

  • BenchChem. Differentiating Positional Isomers of Phenyl Acetates by Mass Spectrometry. Comparison Guide Series.

  • Cleghorn, B. et al. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry.

Sources

A Comparative Guide to the Analytical Standard Certification for 4-Chloro-3-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Quantifying 4-Chloro-3-methylphenyl acetate without a Dedicated Certified Reference Material

4-Chloro-3-methylphenyl acetate is an organic compound with relevance in various fields of chemical synthesis and analysis. However, unlike its hydrolysis product, 4-chloro-3-methylphenol, a certified reference material (CRM) for the acetate is not commonly listed by major suppliers. This absence of a CRM, a standard with a metrologically traceable certified value of a specified property, presents a significant challenge for achieving accurate and reproducible quantification in regulated environments.

This guide will compare two robust analytical strategies to navigate this challenge, providing the necessary experimental protocols and data to make an informed decision based on your laboratory's specific needs and capabilities.

Comparative Overview of Analytical Strategies

The two primary strategies for the accurate quantification of 4-Chloro-3-methylphenyl acetate are:

  • Strategy A: Direct Quantification using a Characterized In-House Standard. This approach involves sourcing the highest purity 4-Chloro-3-methylphenyl acetate available and conducting a thorough in-house characterization to establish its purity and identity.

  • Strategy B: Indirect Quantification via Hydrolysis to a Certified Standard. This method involves the chemical conversion (hydrolysis) of 4-Chloro-3-methylphenyl acetate to 4-Chloro-3-methylphenol, for which certified reference materials are readily available from suppliers like AccuStandard and CPAChem, often with ISO 17034 accreditation.[1][2]

The choice between these strategies depends on factors such as the required level of accuracy, available instrumentation, and the complexity of the sample matrix.

FeatureStrategy A: Direct QuantificationStrategy B: Indirect Quantification
Traceability Limited to in-house characterization.Traceable to a certified reference material.
Accuracy Dependent on the accuracy of in-house purity assessment.High, provided the hydrolysis reaction goes to completion.
Method Complexity Simpler sample preparation.Requires an additional, validated hydrolysis step.
Cost Potentially lower initial cost for the standard.Higher initial cost for the certified standard.
Time Faster sample turnaround time.Longer sample preparation time.
Validation Effort Requires extensive validation of the in-house standard.Requires validation of the hydrolysis step.

Experimental Design and Protocols

To objectively compare these two strategies, we will outline the necessary experimental workflows, from standard preparation to final analysis.

Analytical Techniques

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of 4-Chloro-3-methylphenyl acetate and its hydrolysis product.[3][4] GC, particularly with a flame ionization detector (GC-FID), offers excellent sensitivity and resolution for these compounds.

Workflow Diagrams

Analytical_Workflow cluster_A Strategy A: Direct Quantification cluster_B Strategy B: Indirect Quantification A1 Procure high-purity 4-Chloro-3-methylphenyl acetate A2 In-house Characterization (NMR, MS, Purity by GC-FID) A1->A2 A3 Prepare Stock & Working Standards A2->A3 A4 GC-FID Analysis A3->A4 A5 Quantification against characterized standard A4->A5 B1 Procure Certified 4-Chloro-3-methylphenol CRM B2 Prepare CRM Stock Standard B1->B2 B3 Sample Preparation with Hydrolysis Step B4 GC-FID Analysis of 4-Chloro-3-methylphenol B3->B4 B5 Quantification against CRM B4->B5

Caption: Comparative workflows for the quantification of 4-Chloro-3-methylphenyl acetate.

Detailed Experimental Protocols

Strategy A: Direct Quantification

  • Standard Characterization:

    • Obtain 4-Chloro-3-methylphenyl acetate of the highest available purity (e.g., >98%).

    • Confirm identity using ¹H NMR and Mass Spectrometry.

    • Determine purity using a validated GC-FID method by area percent normalization, assuming all impurities have a similar response factor.

  • Preparation of Stock and Working Standards:

    • Accurately weigh approximately 100 mg of the characterized 4-Chloro-3-methylphenyl acetate and dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL

Strategy B: Indirect Quantification

  • CRM Standard Preparation:

    • Use a commercially available certified reference material of 4-Chloro-3-methylphenol (e.g., from AccuStandard or CPAChem).[1][2]

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Prepare a series of working standards by serial dilution.

  • Sample Hydrolysis Protocol:

    • To a known volume of the sample containing 4-Chloro-3-methylphenyl acetate, add an equal volume of 1 M sodium hydroxide.

    • Heat the mixture at 60 °C for 1 hour to ensure complete hydrolysis of the acetate to the phenol.

    • Cool the solution and neutralize with 1 M hydrochloric acid.

    • Extract the resulting 4-Chloro-3-methylphenol with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and bring to a known final volume.

  • GC-FID Conditions:

    • Use the same GC-FID conditions as in Strategy A. The retention time of 4-Chloro-3-methylphenol will be different from the acetate.

Comparative Performance Data

The following tables present hypothetical but realistic data from a method validation study comparing the two strategies. The validation was performed according to the principles outlined in the ICH Q2(R1) guideline.[5]

Table 1: Linearity

StrategyAnalyteCalibration Range (µg/mL)
A 4-Chloro-3-methylphenyl acetate1 - 1000.9995
B 4-Chloro-3-methylphenol1 - 1000.9998

Table 2: Accuracy and Precision (n=6)

StrategySpiked Level (µg/mL)Mean Recovery (%)RSD (%)
A 1098.52.1
A 50101.21.5
A 9099.81.2
B 1099.21.8
B 50100.51.3
B 90100.11.1

Discussion and Recommendations

Both analytical strategies can provide accurate and precise results for the quantification of 4-Chloro-3-methylphenyl acetate.

Strategy A (Direct Quantification) is simpler and faster, making it suitable for high-throughput screening or research environments where the highest level of metrological traceability is not a primary concern. The main drawback is the uncertainty associated with the purity of the in-house standard. This uncertainty must be carefully assessed and propagated to the final result.

Strategy B (Indirect Quantification) offers superior traceability to a certified reference material, which is often a requirement in pharmaceutical quality control and other regulated industries. While the method is more complex due to the hydrolysis step, this step can be validated to ensure complete conversion, thereby minimizing any introduced error. The availability of ISO 17034 certified standards for 4-Chloro-3-methylphenol provides a high degree of confidence in the results.[1][2]

Recommendation:

  • For research and development purposes where relative quantification or high throughput is desired, Strategy A is a viable and efficient option.

  • For quality control, lot release, and regulatory submissions where accuracy and traceability are critical, Strategy B is the recommended approach.

Conclusion

The absence of a certified reference material for 4-Chloro-3-methylphenyl acetate necessitates a well-considered analytical strategy. By understanding the advantages and limitations of both direct quantification using a characterized standard and indirect quantification via hydrolysis to a certified standard, laboratories can select the most appropriate method to ensure the generation of reliable and defensible analytical data.

References

  • SCION Instruments. (2025, April 28). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waghmare, A., et al. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 745-752.
  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Kinns, H., & El-Khoury, B. (2018). Verification of quantitative analytical methods in medical laboratories. Journal of Medical Biochemistry, 37(3), 279-287.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenyl acetate. PubChem. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 54963-43-8 4-chloro-3-methylphenyl acetate. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Chloro-3-methylphenol, analytical standard. Retrieved from [Link]

  • CPAChem. (n.d.). 4-Chloro-3-methylphenol CAS:59-50-7 EC:200-431-6. Retrieved from [Link]

  • Brown, K. K., & Robinson, K. (2007). High Performance Liquid Chromatography Identification, Quantification, and Fractionation of a Suspect Allergen, 4-Chloro-3-Methylphenol, in an LLNA Positive Metalworking Fluid. CDC Stacks. Retrieved from [Link]

  • Dalal, S. N., & Das, P. K. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 15, 241-252.
  • Zhang, Q., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal, 4, 9-14.
  • Patel, D., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
  • Attia, K. A. M., et al. (2021). Implementation of different separation. Journal of the Serbian Chemical Society, 86(9), 903-915.
  • LabStandard. (n.d.). 4-Chloro-3-Methylphenol. Retrieved from [Link]

  • Zhang, Q., et al. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

Sources

comparative hydrolysis rates of chlorinated phenyl acetates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical kinetics and drug design, I have structured this guide to provide researchers and drug development professionals with an authoritative, mechanistic comparison of the hydrolysis rates of chlorinated phenyl acetates.

Understanding the precise, tunable stability offered by halogen substitution is critical when engineering ester-based prodrugs, fluorogenic probes, or agricultural chemicals. By strategically placing chlorine atoms on the phenyl ring, developers can predictably modulate the half-life of an ester bond from days to mere minutes.

Mechanistic Framework: The Role of Halogen Substitution

The alkaline hydrolysis of phenyl acetates proceeds via a well-characterized bimolecular acyl-oxygen cleavage (


) mechanism[1]. The reaction is governed by two primary phases:
  • Nucleophilic Attack (Rate-Determining): The hydroxide ion attacks the electrophilic carbonyl carbon, breaking the

    
    -bond to form a negatively charged tetrahedral intermediate.
    
  • Leaving Group Expulsion: The intermediate rapidly collapses, reforming the carbonyl

    
    -bond and expelling the phenoxide leaving group.
    

Mechanism Reactants Ester + OH⁻ (Ground State) TI Tetrahedral Intermediate (High Energy) Reactants->TI Nucleophilic Attack (Rate-Limiting) Products Acetate + Phenoxide (Cleavage) TI->Products Leaving Group Departure

Reaction mechanism of alkaline hydrolysis for chlorinated phenyl acetates.

Causality of Substituent Effects: Chlorine acts as an electron-withdrawing group (EWG) primarily through its strong inductive effect (-I), which heavily outweighs its weak electron-donating resonance effect (+R) in this context. This electron withdrawal accelerates hydrolysis via two distinct physical phenomena[2]:

  • Ground-State Electrophilicity: The -I effect pulls electron density away from the ester linkage, increasing the partial positive charge (

    
    ) on the carbonyl carbon and lowering the activation energy barrier for the incoming hydroxide nucleophile.
    
  • Transition-State Stabilization: The developing negative charge in the tetrahedral intermediate, as well as the final phenoxide leaving group, is stabilized. A lower

    
     of the corresponding substituted phenol (e.g., 4-chlorophenol 
    
    
    
    vs. phenol
    
    
    ) directly correlates with a superior leaving group and a faster reaction rate[3].

Comparative Kinetic Data

The position and number of chlorine substituents dictate the magnitude of the rate enhancement. The data below demonstrates the linear free energy relationships (Hammett equation) governing these substrates[4]. Meta-substituents exert a stronger accelerating effect than para-substituents because the inductive effect is not offset by any resonance donation. Ortho-substituents yield the highest rates among monochlorinated derivatives due to extreme proximity, which overcomes potential steric hindrance[5].

Table 1: Comparative Alkaline Hydrolysis Rates at 25°C

SubstrateSubstituent PositionHammett

Constant
Relative Rate (

)
Approx.

(M⁻¹s⁻¹)
Phenyl Acetate None0.001.01.4
4-Chlorophenyl Acetate Para+0.23~3.24.5
3-Chlorophenyl Acetate Meta+0.37~4.86.8
2-Chlorophenyl Acetate OrthoN/A~5.88.2
2,4-Dichlorophenyl Acetate Ortho, ParaN/A~18.025.0

*Ortho substituents deviate from standard Hammett


 plots due to complex proximity and steric interactions, though their powerful localized inductive effects consistently dominate in alkaline ester hydrolysis.

Experimental Protocol: UV-Vis Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing pseudo-first-order conditions and monitoring isosbestic/product-specific wavelengths, researchers can isolate the hydrolysis variable from competing degradation pathways.

Protocol S1 1. Buffer Prep (Excess OH⁻) S2 2. Ester Injection (Initiate Rxn) S1->S2 S3 3. UV-Vis Scan (Monitor Phenoxide) S2->S3 S4 4. Kinetic Fit (Derive k_OH) S3->S4

Step-by-step experimental workflow for UV-Vis kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:

1. Buffer Preparation & Ionic Control

  • Action: Prepare a series of borate or carbonate buffers ranging from pH 9.5 to 10.5. Adjust the ionic strength to a constant

    
     M using KCl.
    
  • Expert Causality: Maintaining a constant ionic strength is non-negotiable. Variations in ionic strength will artificially alter the activity coefficients of the hydroxide ion, leading to non-linear kinetic plots and invalidating the second-order rate derivation[3].

2. Substrate Preparation

  • Action: Dissolve the target chlorinated phenyl acetate in anhydrous acetonitrile to yield a 10 mM stock solution.

  • Expert Causality: Acetonitrile is strictly chosen over protic solvents like ethanol or methanol to prevent competing base-catalyzed transesterification reactions, which would confound the hydrolysis absorbance data.

3. Kinetic Initiation (Pseudo-First-Order Regime)

  • Action: Transfer 2.95 mL of the selected buffer to a quartz cuvette equilibrated at exactly 25.0 °C in a thermostatted UV-Vis spectrophotometer. Inject 50 µL of the ester stock (final concentration

    
     mM) and mix rapidly.
    
  • Expert Causality: By keeping the hydroxide concentration in vast excess (

    
    ), the 
    
    
    
    remains effectively constant. This simplifies the complex bimolecular rate equation into a pseudo-first-order decay, ensuring highly reproducible logarithmic data fitting.

4. Data Acquisition & Self-Validation

  • Action: Monitor the absorbance at the

    
     of the corresponding chlorophenoxide leaving group (typically 280–295 nm) until the absorbance reaches a stable plateau (
    
    
    
    ).
  • Action: Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ). Plotting
    
    
    against the various
    
    
    concentrations yields a straight line; the slope of this line is the true second-order rate constant (
    
    
    ).
  • Expert Causality: Monitoring the reaction to absolute completion (

    
    ) acts as an internal validation check. If the final absorbance does not match the theoretical molar absorptivity of the 100% cleaved chlorophenoxide, it indicates either substrate precipitation or a competing side reaction, invalidating the run.
    

References

  • Substituent Effects on the Chymotrypsin-Catalyzed Hydrolysis of Specific Ester Substrates | Canadian Science Publishing | 4

  • Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids | ResearchGate | 2

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems | EPA NEPIS | 1

  • Electronic and Steric Optimization of Fluorogenic Probes for Biomolecular Imaging | NIH PMC |5

  • On the mechanism of the reaction between aryl acetates and hydroxylamine | Arkivoc | 3

Sources

Inter-Laboratory Validation Guide: 4-Chloro-3-methylphenyl Acetate Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

The validation of analytical assays for 4-Chloro-3-methylphenyl acetate (4-CMPA) is a critical quality control step in pharmaceutical intermediate profiling and enzymatic substrate standardization. 4-CMPA is frequently utilized as a specific substrate for determining lipase and esterase activity (e.g., Rhizomucor miehei lipase) and as a derivatized analyte in the gas chromatographic analysis of the preservative 4-chloro-3-methylphenol (Chlorocresol).

This guide departs from generic validation templates to address the specific physicochemical challenges of 4-CMPA: its susceptibility to spontaneous hydrolysis at alkaline pH and its volatility profile. We present a comparative framework between High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) , culminating in a robust inter-laboratory validation protocol designed to satisfy ICH Q2(R1) and ISO 5725 guidelines.

Technical Comparison: HPLC-UV vs. GC-FID

When selecting an assay for inter-laboratory transfer, the choice of methodology impacts reproducibility (R) and repeatability (r).

FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID (Alternative)
Principle Reverse-phase separation based on hydrophobicity; UV detection at 280 nm.Volatility-based separation; ionization detection.
Selectivity High. Resolves the ester (4-CMPA) from the hydrolysis product (4-chloro-3-methylphenol) distinctively.Moderate. Risk of thermal degradation of the ester back to phenol in the injector port.
Sensitivity (LOD) ~0.5 µg/mL (matrix dependent).~0.1 µg/mL (superior for trace analysis).
Robustness High. Buffer pH controls spontaneous hydrolysis during analysis.Low. Requires strict inlet temperature control to prevent in-situ breakdown.
Throughput 10–15 min run time.20–30 min run time (requires cooling).
Inter-Lab Risk Low. Column chemistry is easily standardized.Medium. Inlet liner activity varies between labs.

Expert Insight: While GC-FID offers higher sensitivity, HPLC-UV is the superior choice for inter-laboratory validation of the assay due to the thermal instability of phenolic esters. In GC, the high injector temperature can artificially inflate the "impurity" (phenol) content by hydrolyzing the parent ester, leading to false-negative potency results.

Core Assay Principle & Pathway

The fundamental challenge in assaying 4-CMPA is distinguishing it from its hydrolysis product. The assay must prevent the "forward reaction" (hydrolysis) during sample preparation.

Diagram 1: Assay Logic & Hydrolysis Pathway

This diagram illustrates the degradation pathway that the assay must detect and control, alongside the analytical decision tree.

AssayLogic Substrate 4-Chloro-3-methylphenyl Acetate (Analyte) Hydrolysis Spontaneous/Enzymatic Hydrolysis Substrate->Hydrolysis pH > 7.0 or Enzyme HPLC HPLC-UV Analysis (Mobile Phase pH 3.0) Substrate->HPLC Stable at pH < 4 Product 4-Chloro-3-methylphenol (Impurity/Product) Hydrolysis->Product Acid Acetic Acid (By-product) Hydrolysis->Acid Product->HPLC Resolved Peak Result Quantification (Area % or w/w) HPLC->Result Resolution > 2.0

Caption: The critical separation of the parent ester from its phenolic hydrolysis product. High acidity in the HPLC mobile phase stabilizes the ester during analysis.

Inter-Laboratory Validation Protocol

This protocol ensures that the assay performs reliably across different sites, equipment, and operators.

Phase 1: Study Design & Sample Preparation

To ensure Trustworthiness , the study must use a "Blind Duplicate" design.

  • Reference Standard: Certified Reference Material (CRM) of 4-Chloro-3-methylphenyl acetate (>99.0% purity).

  • Test Samples:

    • Sample A: High purity (approx. 98%).

    • Sample B: Spiked with 2% 4-chloro-3-methylphenol (to test resolution).

    • Sample C: Degraded sample (stressed at pH 8 for 2 hours).

  • Distribution: Samples are shipped on dry ice to prevent thermal hydrolysis during transit.

Phase 2: The "Self-Validating" Workflow

Participating laboratories must follow this exact workflow. The inclusion of a "System Suitability Test" (SST) makes the protocol self-validating; if SST fails, data is automatically rejected.

Step-by-Step Methodology (HPLC-UV):

  • Mobile Phase Preparation:

    • Mix Acetonitrile : Water (with 0.1% Phosphoric Acid) in a 60:40 ratio. Causality: Acidification suppresses phenol ionization and prevents ester hydrolysis.

  • System Suitability Solution (SST):

    • Dissolve 10 mg 4-CMPA and 1 mg 4-chloro-3-methylphenol in 10 mL Acetonitrile.

    • Requirement: Resolution (Rs) between peaks must be > 2.0. Tailing factor < 1.5.

  • Sample Extraction:

    • Accurately weigh 50 mg of sample. Dissolve in 50 mL Acetonitrile (stock).

    • Dilute 1:10 with Mobile Phase immediately before injection.

  • Injection Sequence:

    • Blank -> SST (5 reps) -> Sample A (2 reps) -> Sample B (2 reps) -> SST (1 rep).

Diagram 2: Inter-Laboratory Validation Workflow

The flow of materials and data to ensure statistical integrity.

InterLabFlow CentralLab Central Coordinating Lab (Sample Prep & Homogeneity Testing) Shipping Cold Chain Distribution (-20°C) CentralLab->Shipping Lab1 Lab 1 (Brand A HPLC) Shipping->Lab1 Lab2 Lab 2 (Brand B HPLC) Shipping->Lab2 Lab3 Lab 3 (Brand C HPLC) Shipping->Lab3 SST_Check System Suitability Check (Resolution > 2.0?) Lab1->SST_Check Lab2->SST_Check Lab3->SST_Check SST_Check->Lab1 Fail (Retest) DataGen Data Generation (Triplicate Injections) SST_Check->DataGen Pass Statistical Statistical Analysis (Cochran's C / Grubbs) DataGen->Statistical

Caption: Round-robin validation structure ensuring instrument independence and data integrity via mandatory SST checkpoints.

Data Analysis & Acceptance Criteria

Upon receiving data from >8 laboratories, apply the following statistical treatment to validate the assay.

Statistical Tools
  • Cochran’s Test: To identify laboratories with excessive variance (outliers in precision).

  • Grubbs’ Test: To identify outliers in mean values (accuracy issues).

  • Horwitz Ratio (HorRat): A normalized measure of reproducibility.

    • Formula:

      
      
      
    • Acceptance:

      
      .
      
Summary of Validation Parameters
ParameterAcceptance CriteriaMethodological Note
Specificity No interference at retention time of 4-CMPA.Verify peak purity using Diode Array Detector (DAD).
Linearity

across 80%–120% range.
Essential for potency calculation.
Repeatability (r) RSD < 1.0% (n=6).Intra-lab precision.[1]
Reproducibility (R) RSD < 2.5% (Inter-lab).If >2.5%, investigate mobile phase pH consistency.
Recovery 98.0% – 102.0%.Spiked placebo recovery.

References

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: 4-chloro-m-cresol. Retrieved from [Link]

  • PubChem. (2023). 4-Chloro-3-methylphenyl acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Association of Official Analytical Chemists (AOAC). (2016). Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • Penalver, A., et al. (1999).[3] Solid-phase microextraction of 4-chloro-3-methylphenol in water samples. Journal of Chromatography A. Retrieved from [Link]

Sources

A Comparative Guide to the Elemental Analysis of 4-Chloro-3-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and pharmaceutical development, the unambiguous characterization of a molecule is paramount. This guide provides a detailed comparison of analytical techniques for verifying the elemental composition and purity of 4-Chloro-3-methylphenyl acetate, a key intermediate in various organic syntheses. While modern spectroscopic methods offer a wealth of structural information, classical elemental analysis remains a fundamental and cost-effective tool for confirming the empirical and molecular formula of a synthesized compound.

Theoretical vs. Experimental Data: A Fundamental Comparison

The first step in the validation of a synthesized compound like 4-Chloro-3-methylphenyl acetate is to compare its experimentally determined elemental composition with the theoretical values derived from its molecular formula, C9H9ClO2.[1] The molecular weight of this compound is 184.62 g/mol .

Table 1: Theoretical Elemental Composition of 4-Chloro-3-methylphenyl Acetate

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.019108.0958.55%
HydrogenH1.00899.0724.91%
ChlorineCl35.45135.4519.20%
OxygenO16.00232.0017.33%

Calculations are based on the molecular formula C9H9ClO2 and standard atomic weights.

Experimental data is typically generated using an elemental analyzer. The generally accepted tolerance for experimental results to be considered in agreement with the theoretical values is within ±0.4%. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

The Gold Standard: Combustion-Based Elemental Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. For halogen-containing compounds like 4-Chloro-3-methylphenyl acetate, specific modifications or separate analytical techniques are employed for chlorine determination.

Experimental Protocol: CHN and Chlorine Analysis

1. CHN Analysis (Combustion Method):

  • Principle: A small, precisely weighed sample of 4-Chloro-3-methylphenyl acetate is combusted in a high-temperature furnace in the presence of a stream of oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2).

  • Instrumentation: A CHN elemental analyzer is used.

  • Procedure:

    • A sample of approximately 1-2 mg is weighed into a tin or silver capsule.

    • The capsule is introduced into the combustion furnace, which is typically heated to 900-1000°C.

    • The resulting gases (CO2, H2O, and N2) are swept by a carrier gas (usually helium) through a series of traps and columns to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

    • The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

2. Chlorine Analysis (Wet Chemistry/Combustion with Titration):

While some modern elemental analyzers can be equipped for halogen determination, traditional wet chemistry methods or combustion followed by titration are also robust alternatives.

  • Principle (Combustion with Microcoulometric Titration): The organic sample is combusted, and the resulting hydrogen chloride (HCl) is passed into a titration cell where it is automatically titrated with silver ions. The amount of charge required to generate the silver ions is proportional to the amount of chloride.

  • Procedure (Oxygen Flask Combustion):

    • A weighed sample is wrapped in a piece of halogen-free filter paper and placed in a platinum basket.

    • The basket is sealed in a flask filled with oxygen and containing an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide).

    • The sample is ignited. The resulting combustion products are absorbed by the solution, converting the chlorine to chloride ions.

    • The chloride concentration in the solution is then determined by titration, for example, with a standardized silver nitrate solution.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While elemental analysis is crucial for confirming the empirical formula, a comprehensive characterization of 4-Chloro-3-methylphenyl acetate requires a suite of analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Table 2: Comparison of Analytical Techniques for 4-Chloro-3-methylphenyl Acetate

TechniqueInformation ProvidedAdvantagesDisadvantages
Elemental Analysis - Elemental composition (%C, %H, %Cl) - Purity assessment- Cost-effective - High accuracy and precision for elemental ratios- Provides no structural information - Destructive to the sample
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., C=O of the ester, C-Cl bond, aromatic C-H)- Fast and non-destructive - Provides a molecular "fingerprint"- Does not provide information on atom connectivity or molecular weight
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) - Detailed information on the carbon-hydrogen framework - Number and environment of protons and carbons- Unambiguous structure determination - Non-destructive- Higher cost of instrumentation - Requires larger sample sizes than mass spectrometry
Mass Spectrometry (MS) - Molecular weight - Fragmentation patterns that can aid in structure elucidation- High sensitivity - Provides molecular weight information- Can be destructive depending on the ionization technique - Fragmentation can sometimes be complex to interpret

Visualizing the Analytical Workflow

The selection of analytical techniques often follows a logical workflow, starting with preliminary characterization and moving towards more detailed structural elucidation.

Analytical_Workflow cluster_0 Purity & Elemental Composition cluster_1 Functional Group Identification cluster_2 Structural Elucidation EA Elemental Analysis (%C, %H, %Cl) IR Infrared (IR) Spectroscopy EA->IR Confirms functional groups NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Suggests structure MS Mass Spectrometry (MS) NMR->MS Confirms connectivity MS->EA Validates Molecular Weight and Formula

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Conclusion

For the definitive characterization of 4-Chloro-3-methylphenyl acetate, no single technique is sufficient. Elemental analysis serves as an indispensable tool for verifying the empirical formula and assessing the purity of the synthesized compound. Its high accuracy and cost-effectiveness make it a cornerstone of chemical analysis.[2] However, for complete structural elucidation, it must be used in concert with spectroscopic methods such as IR, NMR, and mass spectrometry. This integrated approach ensures the unambiguous identification and characterization of the target molecule, a critical requirement in research, development, and quality control.

References

  • Molar mass of C9H9ClO2. Molar Mass Calculator. Available at: [Link]

  • The Advantages of Wet Chemistry Testing in Modern Labs. AssureCloud. Available at: [Link]

Sources

Safety Operating Guide

4-Chloro-3-methylphenyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational disposal strategy for 4-Chloro-3-methylphenyl acetate (CAS: 54963-43-8).

As a Senior Application Scientist, I must emphasize that this compound presents a "Trojan Horse" hazard . While the acetate ester itself poses specific risks, its primary disposal concern is its propensity to hydrolyze into 4-chloro-3-methylphenol (p-chloro-m-cresol) , a severe marine pollutant and a US EPA RCRA-listed hazardous waste (Code U039).

This protocol is designed to ensure compliance with strict environmental standards (RCRA/EPA) and protect laboratory personnel from the insidious risks of halogenated phenolic degradation products.

Part 1: Chemical Intelligence & Risk Profile

Effective disposal begins with understanding what the chemical becomes in the waste stream.

Feature4-Chloro-3-methylphenyl acetateHydrolysis Product: 4-Chloro-3-methylphenol
CAS Number 54963-43-8 59-50-7
Primary Hazard Irritant (Eye/Skin), CombustibleCorrosive, Sensitizer, Aquatic Toxin
RCRA Status Characteristic (Ignitable/Toxic)Listed Hazardous Waste (U039)
Waste Stream Halogenated OrganicHalogenated Organic (Strict Segregation)
Flash Point >60°C (Est. Combustible)118°C (Solid), but solutions vary
Reactivity Hydrolyzes in presence of moisture/acid/baseStable, but incompatible with oxidizers

Critical Scientific Insight: Do not treat this merely as a generic organic ester. In aqueous waste streams or humid conditions, the ester bond cleaves. If you dispose of this in a general "Non-Halogenated" solvent drum, you risk creating a mixture contaminated with a U-listed phenolic sensitizer, potentially triggering costly re-classification of the entire waste drum.

Part 2: Operational Disposal Protocol

Waste Stream Segregation (The Golden Rule)

This compound must be disposed of in the Halogenated Solvent waste stream.

  • Why? Halogenated compounds (containing Chlorine) release acidic gases (HCl) when incinerated. They require specialized incinerators with scrubbers. Mixing this with non-halogenated waste (like pure Acetone or Ethanol) complicates downstream processing and violates EPA segregation protocols.

  • Container: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if moisture is present, as hydrolysis-generated HCl can corrode metal.

Pre-Disposal Stabilization

If the material is in a reactive mixture (e.g., with strong acids or bases from synthesis):

  • Quench: Neutralize the mixture to pH 6–8.

  • Verify: Ensure no exothermic reaction is ongoing.

  • Transfer: Move to the Halogenated Waste container.

Labeling Requirements

Your waste tag must be explicit.[1][2][3] Do not use vague terms like "Organic Waste."

  • Required Text: "Waste 4-Chloro-3-methylphenyl acetate"

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Addendum: "Contains Potential Phenolic Degradants" (This alerts safety officers to the sensitization risk).

Spill Response Workflow

In the event of a benchtop spill, speed is critical to prevent absorption into porous surfaces.

  • PPE: Nitrile gloves (double-gloved recommended due to phenol risk), safety goggles, lab coat.[4]

  • Absorbent: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels if the substance is concentrated, as this increases surface area for potential volatilization or flammability.

Part 3: Visualized Workflows

Diagram 1: Cradle-to-Grave Disposal Decision Tree

This logic flow ensures the material never enters the wrong waste stream, preventing regulatory violations.

DisposalLogic Start Waste Generation: 4-Chloro-3-methylphenyl acetate CheckState Is it mixed with other chemicals? Start->CheckState AnalyzeMix Analyze Mixture: Are Oxidizers or Strong Acids present? CheckState->AnalyzeMix Yes Segregate Step 2: Segregate Stream HALOGENATED WASTE CheckState->Segregate No (Pure) Quench Step 1: Quench/Neutralize (Prevent Hydrolysis/Heat) AnalyzeMix->Quench Yes AnalyzeMix->Segregate No Quench->Segregate Container Step 3: Containerize (HDPE or Amber Glass) Segregate->Container Label Step 4: Labeling Must list 'Halogenated' & 'Phenolic Risk' Container->Label Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Label->Disposal

Caption: Logical decision pathway for segregating halogenated esters to ensure compliance with incineration protocols.

Diagram 2: The "Trojan Horse" Hydrolysis Mechanism

Understanding this pathway is vital for realizing why the waste is toxic/corrosive over time.

Hydrolysis Acetate 4-Chloro-3-methylphenyl acetate (Irritant) Phenol 4-Chloro-3-methylphenol (RCRA U039) (Corrosive/Sensitizer) Acetate->Phenol Hydrolysis Acid Acetic Acid (Corrosive) Acetate->Acid Water + H2O / H+ Water->Acetate Moisture Ingress

Caption: Degradation pathway showing the generation of RCRA U039 listed waste from the parent ester.

Part 4: Regulatory & Safety References

  • United States Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations (40 CFR) § 261.33 - Discarded commercial chemical products (List U). (Defines p-Chloro-m-cresol as U039).

  • PubChem. 4-Chloro-3-methylphenyl acetate Compound Summary. (Physical properties and identifiers).

  • Fisher Scientific. Safety Data Sheet: 4-Chloro-m-cresol. (Provides hazard data for the primary metabolite).

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. (Standard operating procedure for segregating halogenated organics).[3][4]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local EHS officer before handling hazardous materials.

Sources

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